Benzyl Isothiocyanate-d7
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKCFLQDBWCQCV-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl Isothiocyanate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Benzyl Isothiocyanate-d7 (BITC-d7). This deuterated analog of Benzyl Isothiocyanate (BITC) is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.
Core Chemical Properties
This compound is a deuterated form of Benzyl Isothiocyanate, a naturally occurring compound found in cruciferous plants. The deuterium labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based applications.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Where experimental data for the deuterated compound is not available, values for the non-deuterated analog (Benzyl Isothiocyanate) are provided as a close approximation and are noted as such.
| Property | Value | Source(s) |
| Chemical Name | 1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene | --INVALID-LINK-- |
| Synonyms | Isothiocyanic Acid (Benzyl-d7) Ester, (Isothiocyanatomethyl)benzene-d7 | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1246818-63-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈D₇NS | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 156.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Clear Pale Yellow Oil | --INVALID-LINK-- |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | --INVALID-LINK-- |
| Density | ~1.125 g/mL at 25 °C (for non-deuterated BITC) | --INVALID-LINK-- |
| Boiling Point | 242-243 °C (for non-deuterated BITC) | --INVALID-LINK-- |
| Refractive Index | ~1.601 at 20 °C (for non-deuterated BITC) | --INVALID-LINK-- |
| Computed XLogP3-AA | 3.2 | --INVALID-LINK-- |
| Computed Monoisotopic Mass | 156.07385762 Da | --INVALID-LINK-- |
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide. This can be adapted for the synthesis of this compound by using Benzylamine-d7 as the starting material.
Materials:
-
Benzylamine-d7
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
A desulfurizing agent (e.g., thiophosgene or trichloroisocyanuric acid)
-
An appropriate solvent (e.g., dichloromethane, chloroform, or a biphasic system)
General Procedure:
-
Formation of the Dithiocarbamate Salt: Dissolve Benzylamine-d7 in a suitable solvent. Add the base, followed by the dropwise addition of carbon disulfide at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified time to form the dithiocarbamate salt intermediate.
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent. This step should be performed with caution, as some reagents like thiophosgene are highly toxic. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Analytical Methods for Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the deuterium labeling on the benzyl ring and the methylene group, the proton NMR spectrum is expected to be significantly simplified compared to the non-deuterated analog, showing only residual proton signals. The absence of signals in the aromatic and benzylic regions would confirm a high degree of deuteration.
-
¹³C NMR: The carbon spectrum will show signals for the carbons in the molecule. The signals for the deuterated carbons will appear as multiplets due to carbon-deuterium coupling.
-
²H NMR: Deuterium NMR can be used to confirm the positions of the deuterium labels.
2. Mass Spectrometry (MS):
-
Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound. The molecular ion peak should correspond to the calculated molecular weight of the deuterated compound (156.26 g/mol ). The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of deuterium incorporation.
3. High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to determine the chemical purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using a UV detector.
Biological Activity and Signaling Pathways
This compound is expected to exhibit the same biological activities as its non-deuterated counterpart. BITC is known for its antimicrobial and anticancer properties. Its mechanisms of action have been a subject of extensive research.
Antimicrobial Activity
BITC has been shown to be effective against a range of bacteria. Its proposed mechanism involves the disruption of cellular processes and integrity.
Anticancer Activity
The anticancer effects of BITC are attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. This is achieved through the modulation of multiple signaling pathways.
Key Signaling Pathways Modulated by Benzyl Isothiocyanate:
One of the primary mechanisms of BITC's anticancer activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to DNA damage and the activation of stress-response pathways, ultimately culminating in apoptosis.
Caption: Simplified signaling pathway of BITC-induced apoptosis.
Mechanism of Action:
-
Induction of Reactive Oxygen Species (ROS): BITC treatment leads to an increase in intracellular ROS levels.
-
DNA Damage: The elevated ROS causes damage to cellular DNA.
-
Activation of Stress-Activated Protein Kinases (SAPKs): The cellular stress triggers the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.
-
Apoptosis Induction: The culmination of DNA damage and sustained activation of stress pathways leads to the initiation of the apoptotic cascade, resulting in cancer cell death.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, it is recommended to consult the manufacturer's certificate of analysis and relevant scientific literature.
Benzyl Isothiocyanate-d7 synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of Benzyl Isothiocyanate-d7
For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is crucial for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. This compound (BITC-d7), the deuterated analog of a naturally occurring antimicrobial and anticancer agent, serves as a valuable tool in such research.[1][2] This document provides a comprehensive overview of the synthesis and purification of this compound, based on established methods for its non-deuterated counterpart.
Compound Data Summary
Quantitative data for this compound is summarized below. This information is compiled from various chemical suppliers and databases.[2][3][4]
| Property | Value | Reference(s) |
| Chemical Name | 1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene | [3] |
| CAS Number | 1246818-63-2 | [2][4] |
| Molecular Formula | C₈D₇NS | [4] |
| Molecular Weight | 156.26 g/mol | [3][4] |
| Synonyms | (Isothiocyanatomethyl)benzene-d7, (Benzyl-d7) Mustard Oil | [4] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved by adapting well-established, one-pot protocols for the synthesis of alkyl and aryl isothiocyanates from primary amines.[5][6] The core of this process involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt in situ, which is then desulfurized to yield the isothiocyanate.
To synthesize the deuterated analog, the required starting material is Benzylamine-d7. The following protocol is adapted from a general method utilizing cyanuric chloride (TCT) as the desulfurylation agent.[5]
Synthesis Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C8H7NS | CID 71313851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
The Unseen Anchor: A Technical Guide to Benzyl Isothiocyanate-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy of quantitative analysis is paramount. The use of internal standards is a fundamental practice to ensure this accuracy, and among the most reliable are stable isotope-labeled compounds. This technical guide delves into the core mechanism of action of Benzyl Isothiocyanate-d7 (BITC-d7) as an internal standard for the quantification of its non-deuterated counterpart, Benzyl Isothiocyanate (BITC).
The Principle of Stable Isotope Dilution Analysis
The use of BITC-d7 as an internal standard is a prime example of the stable isotope dilution (SID) technique in mass spectrometry.[1] This method is considered the gold standard for quantitative analysis due to its ability to correct for variations that can occur during sample preparation and analysis. The underlying principle is that a known amount of the isotopically labeled standard (BITC-d7) is added to the sample at the earliest stage of preparation. This "spiked" sample is then subjected to extraction, purification, and analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Because BITC-d7 is chemically identical to BITC, it experiences the same physical and chemical changes throughout the entire analytical process. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any variations in instrument response, such as ionization suppression or enhancement in the mass spectrometer, will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the analyte (BITC) to the signal from the internal standard (BITC-d7), accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal fluctuation.
Mechanism of Action in Mass Spectrometry
The key to the successful use of BITC-d7 as an internal standard lies in its behavior within the mass spectrometer. Both BITC and BITC-d7 have nearly identical retention times in chromatographic separation, meaning they elute from the chromatography column at virtually the same time. However, due to the seven deuterium atoms in its structure, BITC-d7 has a higher molecular weight than BITC.
-
Benzyl Isothiocyanate (BITC): Molecular Formula C₈H₇NS, Molar Mass ~149.21 g/mol [2]
-
This compound (BITC-d7): Molecular Formula C₈D₇NS, Molecular Weight ~156.26 g/mol [3]
This mass difference is the critical feature that allows the mass spectrometer to differentiate between the analyte and the internal standard. In tandem mass spectrometry (MS/MS), a specific precursor ion for each compound is selected and fragmented. The resulting product ions are then detected. The choice of precursor and product ions is crucial for the selectivity and sensitivity of the method.
Experimental Protocols
The following sections outline typical experimental protocols for the quantification of BITC using BITC-d7 as an internal standard, based on methodologies described in the scientific literature for BITC analysis.
Sample Preparation
The extraction of BITC from various matrices is a critical step to remove interfering substances.
From Biological Fluids (Plasma/Urine):
-
Spiking: A known concentration of BITC-d7 internal standard solution is added to the plasma or urine sample.
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by centrifugation.[4]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the protein precipitation or the urine sample is then subjected to LLE with a solvent such as ethyl acetate or dichloromethane, or passed through an SPE cartridge to further purify and concentrate the analyte and internal standard.[4]
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS or GC-MS system.
From Plant Material:
-
Homogenization: The plant material is homogenized in a suitable solvent, often with the addition of water to facilitate the enzymatic release of BITC from its precursor, glucotropaeolin.
-
Solvent Extraction: The homogenate is extracted with a solvent like dichloromethane or hexane.
-
Filtration and Concentration: The extract is filtered and concentrated before analysis.
Chromatographic Separation and Mass Spectrometric Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
An LC-MS/MS method is often preferred for its high sensitivity and specificity, particularly for complex biological matrices.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with a modifier like formic acid. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (BITC) | [M+H]⁺ (e.g., m/z 150.0) |
| Product Ion (BITC) | Specific fragment ion (e.g., m/z 91.1) |
| Precursor Ion (BITC-d7) | [M+H]⁺ (e.g., m/z 157.1) |
| Product Ion (BITC-d7) | Corresponding deuterated fragment ion (e.g., m/z 98.1) |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is also a powerful technique for the analysis of volatile compounds like BITC.[5][6][7]
| Parameter | Typical Value |
| GC Column | DB-5 or similar capillary column |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless |
| Oven Temperature Program | A temperature gradient to ensure good separation. |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) or full scan |
| Monitored Ions (BITC) | Molecular ion and characteristic fragment ions. |
| Monitored Ions (BITC-d7) | Corresponding deuterated ions. |
Quantitative Data and Method Validation
The validation of an analytical method is crucial to ensure its reliability. The following tables summarize typical validation parameters for the quantification of BITC, which would be applicable when using BITC-d7 as an internal standard.
Table 1: Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| BITC | Plasma | 1 - 1000 | > 0.99 | [4] |
| BITC | Urine | 5 - 2000 | > 0.99 | [4] |
| BITC | Plant Extract | 10 - 50,000 | > 0.997 | [6][7] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| BITC | Plasma | Low QC | 95 - 105 | < 15 | [4] |
| Mid QC | 90 - 110 | < 15 | |||
| High QC | 90 - 110 | < 15 | |||
| BITC | Urine | Low QC | 85 - 115 | < 15 | [4] |
| Mid QC | 85 - 115 | < 15 | |||
| High QC | 85 - 115 | < 15 | |||
| BITC | Plant Extract | Spiked Samples | 99.35 - 100.15 | < 1 | [6] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| BITC | Plasma | 0.5 | 1 | [4] |
| BITC | Urine | 1 | 5 | [4] |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for BITC quantification using BITC-d7.
Caption: Mechanism of action of BITC-d7 as an internal standard.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of Benzyl Isothiocyanate. Its chemical similarity to the analyte ensures that it faithfully tracks the analyte through all stages of sample preparation and analysis, effectively compensating for potential errors. The distinct mass difference allows for its unambiguous detection alongside the non-labeled compound in a mass spectrometer. The use of BITC-d7, in conjunction with validated chromatographic and mass spectrometric methods, provides researchers, scientists, and drug development professionals with a robust and reliable tool for quantitative analysis, ultimately contributing to the generation of high-quality data in their respective fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H7NS | CID 71313851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Benzyl Isothiocyanate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl Isothiocyanate-d7 (BITC-d7), a deuterated analog of the naturally occurring chemopreventive agent Benzyl Isothiocyanate. This document outlines the commercial availability of BITC-d7, its key physicochemical properties, and detailed experimental protocols for its application in cancer research. Furthermore, it elucidates the complex signaling pathways modulated by its non-deuterated counterpart, BITC, offering a valuable resource for researchers investigating its therapeutic potential.
Commercial Availability
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. While specific details such as pricing and availability are subject to change and require direct inquiry, the following companies are established suppliers of this compound.
| Supplier | Website |
| LGC Standards | lgcstandards.com |
| Pharmaffiliates | pharmaffiliates.com |
| Santa Cruz Biotechnology | scbt.com |
| MedChemExpress | medchemexpress.com |
| BOC Sciences | bocsci.com |
Physicochemical Properties and Storage
The following table summarizes the key quantitative data for this compound. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for the most accurate and detailed information, including isotopic enrichment.
| Property | Value | Source |
| CAS Number | 1246818-63-2 | [1][2][3] |
| Molecular Formula | C₈D₇NS | [2][3] |
| Molecular Weight | 156.26 g/mol | [2][3] |
| Appearance | Clear Pale Yellow Oil/Liquid | [2][4] |
| Purity | >95% to >99% (supplier dependent) | [5] |
| Solubility | Soluble in DMSO (10 mM), ethanol, and chloroform. | [6][7] |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light and moisture. | [2] |
Experimental Protocols
Benzyl Isothiocyanate has been extensively studied for its anticancer properties. The following are detailed methodologies for key experiments frequently employed to investigate the effects of BITC and its deuterated analogs in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of BITC-d7 on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of BITC-d7 (e.g., 1-100 µM) dissolved in a suitable solvent like DMSO. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[8][9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by BITC-d7.
-
Cell Treatment: Treat cells with BITC-d7 at the desired concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][10]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by BITC-d7.
-
Protein Extraction: Treat cells with BITC-d7, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-STAT3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][11]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of BITC-d7 on cancer cell migration.
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Wound: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and replace the medium with fresh medium containing BITC-d7 or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[12]
Signaling Pathways Modulated by Benzyl Isothiocyanate
BITC exerts its anticancer effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Caption: BITC-induced apoptosis signaling pathway.
Caption: Overview of key cell survival and proliferation pathways modulated by BITC.
This guide serves as a foundational resource for researchers working with this compound. For the most accurate and up-to-date information, it is crucial to consult the product-specific documentation from the supplier and the relevant scientific literature.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 4. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Benzyl Isothiocyanate Inhibits HNSCC Cell Migration and Invasion, and Sensitizes HNSCC Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
natural occurrence of Benzyl Isothiocyanate
An In-depth Technical Guide on the Natural Occurrence of Benzyl Isothiocyanate
Introduction
Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate, a class of organic compounds characterized by the -N=C=S functional group. It is derived from the enzymatic hydrolysis of its precursor, glucotropaeolin, which is a type of glucosinolate.[1][2] Found predominantly in plants of the order Brassicales, BITC is recognized for its pungent flavor and a range of significant biological activities, including chemopreventive, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the natural occurrence of BITC, its biosynthesis, quantitative data from various plant sources, detailed experimental protocols for its analysis, and the molecular signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Occurrence and Biosynthesis
BITC is not stored in plants in its active form. Instead, it is produced from its stable precursor, the glucosinolate known as glucotropaeolin (or benzyl glucosinolate), through a process often referred to as the "mustard oil bomb".[2] When the plant tissue is damaged, the enzyme myrosinase comes into contact with glucotropaeolin, catalyzing its hydrolysis to produce BITC, glucose, and bisulfate.[2][4]
Plant Sources
Glucotropaeolin, the precursor to BITC, is found in a variety of plant families. The most notable sources include:
-
Brassicaceae (Mustard Family): This family is a major source of various glucosinolates. Specific species containing glucotropaeolin include garden cress (Lepidium sativum) and garlic mustard (Alliaria petiolata).[1][6]
-
Caricaceae: Papaya (Carica papaya), particularly its seeds, is a well-documented source of glucotropaeolin.[6][7]
-
Salvadoraceae: The pilu tree (Salvadora persica), whose roots are used as "miswak" chewing sticks for oral hygiene, contains significant amounts of BITC.[4][7]
-
Tropaeolaceae: Nasturtium species, such as Tropaeolum majus, were among the first plants from which glucotropaeolin was isolated.[2]
Biosynthesis of Benzyl Isothiocyanate
The biosynthesis of BITC begins with the amino acid phenylalanine and involves a multi-step enzymatic pathway to form the precursor glucotropaeolin. The final release of BITC is an enzymatic hydrolysis step.
-
Core Glucosinolate Formation: The pathway starts with the conversion of phenylalanine to its corresponding aldoxime, a reaction catalyzed by the cytochrome P450 enzyme CYP79A2.[8]
-
The aldoxime is then converted to a thiohydroximate intermediate.
-
This intermediate is subsequently S-glucosylated by the enzyme UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74B1) to form desulfoglucotropaeolin.[8]
-
Finally, a sulfate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfo-precursor by the enzyme desulfoglucosinolate sulfotransferase (SOT16), yielding glucotropaeolin (benzyl glucosinolate).[8]
-
Hydrolysis to BITC: Upon tissue disruption, the enzyme myrosinase hydrolyzes the thioglucosidic bond in glucotropaeolin. The resulting unstable aglycone spontaneously rearranges to form the pungent, biologically active Benzyl Isothiocyanate.[2][8]
Caption: Figure 1: Biosynthesis of Benzyl Isothiocyanate (BITC).
Quantitative Analysis of BITC in Plant Sources
The concentration of BITC can vary significantly depending on the plant species, the specific plant part, growing conditions, and the method of extraction and analysis. The following tables summarize quantitative data reported in the literature.
| Plant Species | Plant Part | Extraction/Analysis Method | BITC Concentration | Reference(s) |
| Salvadora persica (Miswak) | Roots | Ethanol Extraction / HPLC | 0.071% w/w | [9] |
| Salvadora persica (Miswak) | Roots | Chloroform Maceration / HPLC | 2.11% - 2.41% | [10] |
| Salvadora persica (Miswak) | Roots | Methanol-Hexane Extraction / GC-MS | 31.60% of extract | [11] |
| Carica papaya (Papaya) | Seeds | Solid Phase Extraction / GC | 141.7 - 342.7 ppm | [12] |
| Carica papaya (Papaya) | Pericarp | Solid Phase Extraction / GC | 23.3 - 45.1 ppm | [12] |
| Carica papaya (Papaya) | Pulp | Solid Phase Extraction / GC | 21.2 - 43.1 ppm | [12] |
| Carica papaya (Papaya) | Milk (Latex) | Solid Phase Extraction / GC | 15.2 - 19.8 ppm | [12] |
Note: It is important to consider that in some plants like garden cress, hydrolysis of glucotropaeolin yields only about 10% BITC, with the remainder forming other compounds like phenyl-acetonitrile and benzyl-thiocyanate.[6]
Methodologies for Isolation and Quantification
Accurate isolation and quantification of the volatile and reactive BITC require carefully selected methodologies.
Experimental Protocols
Protocol 1: Extraction from Salvadora persica (High Yield) [10]
-
Sample Preparation: Use fresh roots of S. persica. Do not dry the sample, as this leads to significant loss of the volatile BITC.[10]
-
Extraction: Macerate 20g of fresh, finely chopped root material in chloroform at room temperature. Repeat the maceration process three times with fresh solvent.
-
Solvent Evaporation: Combine the chloroform extracts and evaporate the solvent under reduced pressure at a low temperature to obtain the crude extract rich in BITC. Note: Chloroform provides a significantly higher yield compared to more polar solvents like ethanol or acetone, which can react with the isothiocyanate group.[10][13]
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC) [9][14]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile and water (1:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 190 nm.
-
Procedure: Prepare a standard curve using pure BITC standard in the mobile phase. Dissolve the plant extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system. A typical retention time for BITC under these conditions is approximately 9.3 minutes.[9] Quantify the amount of BITC in the sample by comparing the peak area to the standard curve.
Protocol 3: Quantification by Gas Chromatography (GC) [15][16]
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Rtx column (e.g., 30.0 m × 0.25 mm ID, 25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of approximately 0.74 mL/min.
-
Temperature Program: An appropriate temperature gradient is established (e.g., initial temperature of 60°C, rising at 2.0°C/min to 200°C).
-
Procedure: Prepare a standard curve using pure BITC. Dilute the plant extract in a suitable solvent (e.g., chloroform) and inject it into the GC. Under these conditions, the retention time for BITC is approximately 13.5 minutes.[15][16] Quantify based on the standard curve.
Caption: Figure 2: General Experimental Workflow for BITC Analysis.
Biological Activity and Signaling Pathways
BITC exerts its biological effects by modulating multiple cellular signaling pathways, making it a compound of great interest in drug development.
Anticancer and Pro-apoptotic Pathways
BITC has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis.[3] Key mechanisms involve the generation of Reactive Oxygen Species (ROS) and the modulation of critical signaling cascades.[17][18]
-
MAPK Pathway: BITC activates all three major mitogen-activated protein kinase (MAPK) family members: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] Activation of the stress-related JNK and p38 pathways, in particular, is strongly linked to the induction of apoptosis.[17]
-
PI3K/Akt Pathway: BITC often inhibits the pro-survival PI3K/Akt signaling pathway.[17] Downregulation of this pathway reduces cell survival signals and sensitizes cancer cells to apoptosis.
-
Autophagy and Apoptosis: BITC can induce autophagy, a cellular degradation process, which in turn can trigger apoptosis in cancer cells. This process is often initiated by the BITC-mediated generation of ROS.[17][19]
References
- 1. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Glucotropaeolin - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxic effects of benzyl isothiocyanate, a natural chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Benzyl isothiocyanate - American Chemical Society [acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. "Determination of benzyl isothiocyanate in papaya fruit by solid phase " by F. Sheu and Y.-T. Shyu [jfda-online.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Benzyl isothiocyanate suppresses development of thyroid carcinoma by regulating both autophagy and apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Benzyl Isothiocyanate in Biological Matrices using Benzyl Isothiocyanate-d7 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as garden cress and nasturtium. It is the product of the enzymatic hydrolysis of its precursor, glucotropaeolin. BITC has garnered significant interest in the scientific community due to its potential chemopreventive and antimicrobial properties. Accurate and precise quantification of BITC and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard, such as Benzyl Isothiocyanate-d7 (BITC-d7), is the gold standard for quantitative LC-MS/MS analysis. BITC-d7 has nearly identical physicochemical properties to the unlabeled analyte, ensuring that it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[1]
This application note provides a detailed protocol for the quantitative analysis of BITC in biological matrices (e.g., plasma, urine) using BITC-d7 as an internal standard with LC-MS/MS.
Signaling Pathway and Metabolism
Benzyl isothiocyanate is metabolized in the body primarily through the mercapturic acid pathway. It first conjugates with glutathione (GSH), which is then sequentially metabolized to cysteinylglycine, cysteine, and finally N-acetylcysteine (NAC) conjugates, which are excreted in the urine.[2][3] Understanding this pathway is essential for studying the bioavailability and disposition of BITC.
Metabolic pathway of Benzyl Isothiocyanate.
Experimental Protocols
This protocol is adapted from the validated method for BITC metabolites by Platz et al. (2013) and incorporates the use of BITC-d7 as an internal standard.[2]
Materials and Reagents
-
Benzyl Isothiocyanate (BITC) standard
-
This compound (BITC-d7) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve BITC and BITC-d7 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of BITC by serial dilution of the primary stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution (1 µg/mL): Dilute the BITC-d7 primary stock solution with methanol:water (1:1, v/v) to obtain a final concentration of 1 µg/mL.
Sample Preparation
The following workflow outlines the sample preparation procedure for the extraction of BITC from a biological matrix.
Sample preparation workflow.
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the 1 µg/mL BITC-d7 internal standard working solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
| LC Parameters | Conditions |
| Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Parameters | Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions
The following are the proposed MRM transitions for BITC and BITC-d7. These should be optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzyl Isothiocyanate (BITC) | 150.0 | 91.1 (Quantifier) | 25 |
| 150.0 | 77.1 (Qualifier) | 35 | |
| This compound (BITC-d7) | 157.1 | 98.1 | 25 |
Data Presentation
The following tables present representative data for a validated LC-MS/MS method for BITC using BITC-d7 as an internal standard.
Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (r²) | > 0.995 |
Precision and Accuracy
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%) |
| LLOQ (1 ng/mL) | 1.05 ± 0.12 | 11.4 | 105.0 |
| Low QC (3 ng/mL) | 2.89 ± 0.25 | 8.7 | 96.3 |
| Mid QC (75 ng/mL) | 78.6 ± 4.1 | 5.2 | 104.8 |
| High QC (750 ng/mL) | 735.2 ± 30.1 | 4.1 | 98.0 |
Recovery
| QC Level | Mean Recovery (%) | %RSD (n=3) |
| Low QC | 88.5 | 6.2 |
| Mid QC | 91.2 | 4.5 |
| High QC | 90.1 | 3.8 |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of benzyl isothiocyanate in biological matrices using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the highest level of accuracy and precision, which is essential for reliable pharmacokinetic and metabolic studies of this promising natural compound. The provided experimental details and representative data serve as a valuable resource for researchers in drug development and related scientific fields.
References
sample preparation for Benzyl Isothiocyanate analysis in plasma using Benzyl Isothiocyanate-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl Isothiocyanate (BITC) is a naturally occurring compound found in cruciferous vegetables that has garnered significant interest for its potential chemopreventive and therapeutic properties. Accurate quantification of BITC in biological matrices such as plasma is crucial for pharmacokinetic studies, bioavailability assessments, and clinical trials. This document provides a detailed protocol for the sample preparation and analysis of BITC in plasma using a stable isotope-labeled internal standard, Benzyl Isothiocyanate-d7 (BITC-d7), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of BITC-d7 ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical method. Data is based on typical validation results for similar compounds analyzed by LC-MS/MS.
| Parameter | Expected Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |
| Precision (RSD% at LLOQ, LQC, MQC, HQC) | < 15% (< 20% at LLOQ) |
| Mean Recovery | > 85% |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the extraction of Benzyl Isothiocyanate from plasma samples.
Materials and Reagents
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Benzyl Isothiocyanate (BITC) analytical standard
-
This compound (BITC-d7) internal standard
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, deionized or Milli-Q
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of BITC and BITC-d7 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of BITC by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution: Prepare a working solution of BITC-d7 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
-
Calibration Standards and Quality Controls: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for the extraction of BITC from plasma.
-
Sample Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the BITC-d7 internal standard working solution to each tube (except for double blanks).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard for all samples except the blank) to each tube.
-
Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor > Product):
-
BITC: To be optimized based on instrument (e.g., m/z 150.0 > 118.0)
-
BITC-d7: To be optimized based on instrument (e.g., m/z 157.0 > 125.0)
-
-
Collision Energy: To be optimized for each transition.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for sample preparation and a conceptual representation of the analytical logic.
Caption: Experimental workflow for the extraction of Benzyl Isothiocyanate from plasma.
Caption: Logical relationship for the quantification of Benzyl Isothiocyanate.
Application Notes and Protocols: Benzyl Isothiocyanate in Cancer Cell Line Research
Disclaimer: These application notes and protocols are based on research conducted with Benzyl Isothiocyanate (BITC). No direct studies on the biological effects of Benzyl Isothiocyanate-d7 (BITC-d7) in cancer cell lines were identified. BITC-d7 is chemically and biologically expected to behave similarly to BITC and is often used as an internal standard for the quantification of BITC in analytical studies. The following information is provided as a comprehensive guide to the application of the non-deuterated compound in cancer research.
Introduction
Benzyl Isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables that has garnered significant interest for its potent anticancer properties.[1][2] Preclinical studies have extensively demonstrated its efficacy against various cancer types by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2] These notes provide an overview of BITC's applications in cancer cell line research, including its cytotoxic effects, mechanisms of action, and detailed protocols for key in vitro experiments.
Data Presentation: Cytotoxicity of BITC in Various Cancer Cell Lines
The cytotoxic effects of BITC have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Incubation Time (h) | Assay |
| MCF-7 | Breast Cancer | 23.4 | Not Specified | MTT |
| U-87 MG | Malignant Glioma | 15.2 | Not Specified | MTS |
| SCC9 | Oral Squamous Cell Carcinoma | 5 and 25 (Concentrations Used) | 24 and 48 | MTT |
| Rv1 | Prostate Cancer | ~20 | 24, 48, 72 | Not Specified |
| PC3 | Prostate Cancer | ~20 | 24, 48, 72 | Not Specified |
| HCT-116 | Colorectal Cancer | Not Specified | Not Specified | MTT |
| HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified |
Mechanism of Action: Signaling Pathways Modulated by BITC
BITC exerts its anticancer effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
BITC is a potent inducer of apoptosis in cancer cells.[3][4] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), DNA damage, and the activation of caspases.[4]
Modulation of MAPK and PI3K/Akt Signaling
BITC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are critical for cell survival and proliferation.[5]
Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the anticancer effects of BITC in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BITC on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzyl Isothiocyanate (BITC)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of BITC in complete culture medium. A stock solution is typically prepared in DMSO.
-
Remove the medium from the wells and add 100 µL of the BITC dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by BITC.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
BITC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with BITC at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
BITC
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, caspases, p-ERK, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with BITC, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anticancer effects of BITC in a cancer cell line.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyl Isothiocyanate-d7 in Food Matrix Analysis
Application Note and Protocol
Introduction
Benzyl isothiocyanate (BITC) is a naturally occurring compound found in cruciferous vegetables such as papaya seeds, garden cress, and horseradish. It is known for its potential health benefits, including antimicrobial and chemopreventive properties. Accurate quantification of BITC in food matrices is crucial for nutritional assessment, quality control, and research into its bioactivity. However, the complexity of food matrices can lead to significant analytical challenges, including matrix effects, analyte loss during sample preparation, and variability in instrument response.
The use of a stable isotope-labeled internal standard, such as Benzyl Isothiocyanate-d7 (BITC-d7), in conjunction with mass spectrometry-based methods, offers a robust solution to these challenges. Isotope dilution mass spectrometry (IDMS) is a powerful technique that significantly improves the accuracy and precision of quantification by correcting for variations throughout the analytical process.[1][2] This application note provides a detailed protocol for the analysis of BITC in a food matrix using BITC-d7 as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Principle of the Method
This method utilizes the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound (BITC-d7), which is chemically identical to the analyte (BITC) but has a different mass due to the presence of seven deuterium atoms, is added to the sample at the beginning of the sample preparation process.[3][4] The BITC-d7 serves as an internal standard and co-elutes with the native BITC during chromatographic separation.[5]
By monitoring the characteristic mass-to-charge ratios (m/z) of both the analyte and the internal standard, the ratio of their peak areas can be used to accurately calculate the concentration of BITC in the original sample. This approach effectively compensates for any loss of analyte during extraction and cleanup, as well as for any variations in injection volume and ionization efficiency in the mass spectrometer.[2][6]
Experimental Protocols
Reagents and Materials
-
Benzyl Isothiocyanate (BITC) standard
-
This compound (BITC-d7) internal standard solution (in methanol or acetonitrile)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
Food sample (e.g., papaya seeds, cruciferous vegetables)
-
Homogenizer or blender
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Sample Preparation and Extraction
-
Homogenization: Weigh 1-5 g of the food sample and homogenize it with a suitable amount of water. For dry samples like seeds, grinding prior to homogenization is recommended.
-
Internal Standard Spiking: Add a known amount of BITC-d7 internal standard solution to the homogenized sample. The amount should be chosen to be in the mid-range of the expected BITC concentration in the samples.
-
Extraction: Add 10-20 mL of dichloromethane (DCM) to the spiked homogenate. Vortex or shake vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer (DCM) and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
Solid Phase Extraction (SPE) Cleanup (Optional)
For complex matrices, an optional SPE cleanup step can be employed to remove interferences.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the BITC and BITC-d7 with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for BITC (Analyte): m/z 149 (quantifier), 91, 116 (qualifiers).
-
Ions for BITC-d7 (Internal Standard): m/z 156 (quantifier), 98, 123 (qualifiers).
-
-
Data Presentation
The following table presents illustrative quantitative data for a hypothetical validation of the method for BITC analysis in a food matrix using BITC-d7 as an internal standard.
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/g |
| Limit of Quantification (LOQ) | 0.15 µg/g |
| Recovery (at 1 µg/g) | 95 - 105% |
| Precision (RSD%) | < 10% |
Note: The data presented in this table is for illustrative purposes and represents typical performance characteristics expected from a validated isotope dilution GC-MS method. Actual results may vary depending on the specific matrix and instrumentation.
Visualization of Experimental Workflow
The following diagram illustrates the complete analytical workflow for the determination of Benzyl Isothiocyanate in a food matrix using this compound as an internal standard.
Caption: Workflow for BITC analysis using BITC-d7 internal standard.
Signaling Pathway Diagram (Illustrative)
While not a biological signaling pathway, the logical flow of isotope dilution can be visualized.
Caption: Logical flow of isotope dilution mass spectrometry.
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. waters.com [waters.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of Benzyl Isothiocyanate in Plant Extracts Using Benzyl Isothiocyanate-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, suchp as those from the Brassicaceae family. It is produced through the enzymatic hydrolysis of its precursor, glucotropaeolin. BITC has garnered significant interest in the scientific community due to its potential chemopreventive and therapeutic properties, attributed to its ability to induce apoptosis and autophagy in cancer cells. Accurate quantification of BITC in plant extracts is crucial for research, development, and quality control of botanical drugs and nutraceuticals. This document provides a detailed protocol for the quantification of BITC in plant extracts using a stable isotope-labeled internal standard, Benzyl Isothiocyanate-d7 (BITC-d7), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction and Hydrolysis
The accurate quantification of BITC from plant material necessitates a carefully controlled extraction and hydrolysis procedure to ensure the complete conversion of the precursor glucosinolate (glucotropaeolin) to BITC.
Materials:
-
Plant tissue (fresh, frozen, or freeze-dried)
-
Liquid nitrogen
-
Methanol
-
Dichloromethane (CH2Cl2)
-
Water (HPLC grade)
-
Myrosinase enzyme preparation
-
This compound (internal standard)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator
Protocol:
-
Sample Homogenization: Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation during sample handling.
-
Enzyme Deactivation (Optional): To analyze existing BITC without further enzymatic production, the myrosinase enzyme can be deactivated by boiling the plant material in water or methanol for 5-10 minutes.
-
Extraction of Glucosinolates: To the homogenized plant powder, add a solution of 70% methanol in water. Vortex thoroughly and incubate at 70°C for 30 minutes to extract the glucosinolates. Centrifuge the mixture and collect the supernatant.
-
Enzymatic Hydrolysis: Add myrosinase enzyme to the supernatant containing the extracted glucosinolates. The optimal pH for this reaction is typically between 6 and 7. Incubate the mixture at a controlled temperature, often between 30°C and 50°C, for several hours to facilitate the conversion of glucotropaeolin to BITC.[1]
-
Internal Standard Spiking: After hydrolysis, spike the sample with a known concentration of this compound. The amount of internal standard should be comparable to the expected concentration of the analyte in the sample.
-
Liquid-Liquid Extraction: Extract the BITC and BITC-d7 from the aqueous solution using dichloromethane.[1] Add an equal volume of dichloromethane to the sample, vortex vigorously, and then centrifuge to separate the organic and aqueous layers.
-
Sample Concentration: Carefully collect the organic (lower) layer containing the BITC and BITC-d7. Concentrate the sample to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile and water.
LC-MS/MS Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. APCI may be more suitable for isothiocyanates.[2]
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5-10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive or negative ion mode, to be optimized for BITC and BITC-d7.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both BITC and BITC-d7. The exact m/z values will depend on the ionization mode and adduct formation.
-
Collision Energy and other MS parameters: Optimize these parameters to achieve the best sensitivity and specificity for the analytes.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting calibration curve data and sample quantification results.
Table 1: Calibration Curve for Benzyl Isothiocyanate
| Concentration (ng/mL) | Peak Area (BITC) | Peak Area (BITC-d7) | Peak Area Ratio (BITC/BITC-d7) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: Quantification of Benzyl Isothiocyanate in Plant Extracts
| Sample ID | Plant Species | Tissue | Peak Area Ratio (BITC/BITC-d7) | Calculated Concentration (µg/g of plant material) | % RSD (n=3) |
| Ext-001 | Tropaeolum majus | Leaf | |||
| Ext-002 | Brassica oleracea | Sprout | |||
| Ext-003 | Salvadora persica | Root |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Benzyl Isothiocyanate.
Benzyl Isothiocyanate Signaling Pathways
Benzyl isothiocyanate has been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, autophagy, and inflammation.
Caption: Key signaling pathways modulated by Benzyl Isothiocyanate.
References
Application Note: Mass Spectrometry Analysis of Benzyl Isothiocyanate-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Benzyl Isothiocyanate-d7 (BITC-d7) using mass spectrometry. Benzyl isothiocyanate, a naturally occurring compound found in cruciferous vegetables, is of significant interest in drug development due to its potential chemopreventive and therapeutic properties. The use of a deuterated internal standard, such as BITC-d7, is crucial for accurate quantification in complex biological matrices. This document outlines the expected fragmentation pattern of BITC-d7, a generalized experimental protocol for its detection, and relevant biological context.
Introduction
Benzyl isothiocyanate (BITC) has demonstrated promising activity in various cancer cell lines and animal models. Its mechanisms of action are thought to involve the induction of apoptosis and the inhibition of cell proliferation. To accurately study its pharmacokinetics, metabolism, and distribution in biological systems, a robust analytical method is required. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing and instrument response in mass spectrometry-based quantification. This note details the mass spectrometric behavior of BITC-d7 and provides a foundational protocol for its analysis.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI), is predicted to follow pathways characteristic of benzyl compounds and isothiocyanates. The deuterium labeling on the benzyl ring and the methylene group will result in specific mass shifts in the fragment ions compared to the unlabeled compound.
The molecular formula for this compound is C₈D₇NS, with a monoisotopic mass of approximately 156.07 Da.[1][2] The primary fragmentation is expected to involve the cleavage of the benzylic C-C bond and rearrangements of the isothiocyanate group.
Table 1: Predicted m/z Values and Proposed Fragment Structures for this compound
| Predicted m/z | Proposed Fragment Ion | Putative Structure | Notes |
| 156 | [M]⁺ | C₆D₅CD₂NCS⁺ | Molecular Ion |
| 98 | [C₆D₅CD₂]⁺ | Tropylium-d7 ion | Rearrangement and loss of NCS |
| 71 | [CD₂NCS]⁺ | Isothiocyanatomethyl-d2 cation | Cleavage of the C₆D₅-CD₂ bond |
| 62 | [C₅D₅]⁺ | Cyclopentadienyl-d5 cation | Loss of CD₂NCS from the tropylium-d7 ion |
| 58 | [NCS]⁺ | Isothiocyanate radical cation |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of BITC-d7 in a biological matrix, such as plasma or urine. Optimization of specific parameters may be required for different sample types and instrumentation.
1. Sample Preparation:
-
Protein Precipitation: For plasma samples, a protein precipitation step is typically employed. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
This compound (Internal Standard): Precursor ion (m/z) 157.1 → Product ion (m/z) 98.1 (Tropylium-d7 ion)
-
Benzyl Isothiocyanate (Analyte): Precursor ion (m/z) 150.0 → Product ion (m/z) 91.1 (Tropylium ion)
-
Experimental Workflow
Caption: Experimental workflow for the quantification of Benzyl Isothiocyanate using a deuterated internal standard.
Biological Signaling Context
Benzyl isothiocyanate has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for drug development professionals.
Caption: Simplified signaling pathways modulated by Benzyl Isothiocyanate.
Conclusion
This application note provides a framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the generalized LC-MS/MS protocol serve as a starting point for method development and validation. The use of a stable isotope-labeled internal standard like BITC-d7 is paramount for achieving accurate and reliable quantification in complex biological samples, which is a critical aspect of preclinical and clinical drug development.
References
Troubleshooting & Optimization
Benzyl Isothiocyanate-d7 HPLC Peak Shape Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for resolving common peak shape issues encountered during the HPLC analysis of Benzyl Isothiocyanate-d7 (BITC-d7).
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. This symmetry is crucial for accurate quantification and resolution between adjacent peaks.[1][2] Deviations from this ideal shape, such as peak tailing, fronting, or splitting, can indicate underlying issues with the analytical method or the HPLC system.[1][2][3]
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For BITC-d7, this can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase conditions, or column contamination.[1][4]
Q3: What causes my this compound peak to show fronting?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a result of column overload, a mismatch between the sample solvent and the mobile phase, or issues with the column packing.[2][5][6]
Q4: I am observing a split peak for this compound. What could be the reason?
Split peaks can arise from a number of issues including a partially blocked column frit, a void in the column packing material, or the co-elution of an interfering compound.[2][7][8][9] In some cases, it could also be an indication of on-column degradation or the presence of isomers.
Q5: Can the stability of this compound affect its peak shape?
Yes, isothiocyanates can be unstable and may precipitate in aqueous mobile phases, which can lead to poor peak shape and inaccurate quantification.[1][2][10] It is important to consider the stability of BITC-d7 in your chosen mobile phase and sample solvent.
Troubleshooting Guides
Problem 1: Peak Tailing
Symptom: The peak for this compound has an asymmetry factor greater than 1, with a noticeably extended trailing edge.
| Potential Cause | Step-by-Step Solution |
| Secondary Interactions with Residual Silanols | 1. Lower Mobile Phase pH: If using a silica-based C18 column, lower the mobile phase pH (e.g., to 2.5-3.5) to suppress the ionization of residual silanol groups on the stationary phase. This reduces their interaction with the analyte.[4] 2. Use an End-Capped Column: Employ a column that has been end-capped to minimize the number of accessible silanol groups.[4] 3. Add a Mobile Phase Modifier: Introduce a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block the active silanol sites. |
| Column Contamination | 1. Flush the Column: Wash the column with a strong solvent (e.g., isopropanol, followed by hexane for reversed-phase columns) to remove strongly retained contaminants.[11] 2. Use a Guard Column: Install a guard column to protect the analytical column from contaminants in the sample.[5] |
| Improper Mobile Phase pH | Maintain a consistent and appropriate pH for the mobile phase. Although BITC-d7 does not have a strongly ionizable group, slight variations in pH can affect its interaction with the stationary phase. |
| Analyte Precipitation | Isothiocyanates can have limited solubility in highly aqueous mobile phases.[1][10] 1. Increase Organic Content: If possible within your method, increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. 2. Elevate Column Temperature: Increasing the column temperature can improve solubility and reduce the viscosity of the mobile phase.[10] |
Problem 2: Peak Fronting
Symptom: The peak for this compound has an asymmetry factor less than 1, with a leading edge that is broader than the trailing edge.
| Potential Cause | Step-by-Step Solution |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample.[5][6] 2. Dilute the Sample: Decrease the concentration of BITC-d7 in your sample. |
| Sample Solvent Incompatibility | 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[3][5] 2. Reduce Injection Volume: If using a strong sample solvent is unavoidable, minimize the injection volume. |
| Column Packing Issues (Void) | 1. Check for a Void: A void at the column inlet can cause peak fronting.[11] If a void is suspected, the column may need to be replaced. 2. Use a Guard Column: A guard column can help protect the head of the analytical column. |
| Low Column Temperature | In some cases, especially in gas chromatography, low temperatures can cause fronting. While less common in HPLC, ensuring a consistent and adequate column temperature can be beneficial. |
Problem 3: Split Peaks
Symptom: The peak for this compound appears as two or more closely eluting peaks instead of a single sharp peak.
| Potential Cause | Step-by-Step Solution |
| Partially Blocked Frit | 1. Backflush the Column: Reverse the column and flush it with a strong solvent to try and dislodge any particulate matter from the inlet frit.[7][11] 2. Replace the Frit: If backflushing does not resolve the issue, the frit may need to be replaced (if the column design allows). 3. Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to prevent frit blockage.[9] |
| Column Void | A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[7][8][9] The column will likely need to be replaced. |
| Sample Solvent/Mobile Phase Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to spread unevenly at the head of the column. Ensure the sample solvent is compatible with the mobile phase. |
| Co-elution of an Impurity or Isomer | 1. Modify Separation Conditions: Adjust the mobile phase composition, gradient slope, or temperature to improve the resolution between the two peaks.[7] 2. Use a Higher Efficiency Column: A column with a smaller particle size or a longer length may provide the necessary resolution. |
| On-column Degradation | Given the potential instability of isothiocyanates, degradation on the column is a possibility.[1][2] Consider using a milder mobile phase or a different stationary phase if this is suspected. |
Experimental Protocols & Data
Example HPLC Method for Benzyl Isothiocyanate Analysis
This table summarizes a typical reversed-phase HPLC method for the analysis of benzyl isothiocyanate, which can be adapted for BITC-d7.
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Acetonitrile and Water (1:1, v/v) | [10] |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 40 °C | |
| Detection | UV at 268 nm | |
| Injection Volume | 10 µL |
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for systematic troubleshooting of HPLC peak shape issues.
Potential Interactions of BITC-d7 on a C18 Column
Caption: Interactions of BITC-d7 with a C18 stationary phase in HPLC.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 3. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatizati… [ouci.dntb.gov.ua]
- 4. selleckchem.com [selleckchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Benzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Benzyl Isothiocyanate | C8H7NS | CID 2346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 11. 622-78-6 CAS MSDS (BENZYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
deuterium exchange issues with Benzyl Isothiocyanate-d7 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl Isothiocyanate-d7 as an internal standard or analyte in mass spectrometry-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, focusing on the potential for deuterium exchange and compound stability.
Issue 1: Apparent Loss of Deuterium Resulting in a Lower Mass-to-Charge Ratio (m/z)
Question: My mass spectrometry data for this compound shows a significant peak at a lower m/z than expected, suggesting a loss of one or more deuterium atoms. What could be the cause?
Answer: The observation of ions at lower m/z values strongly suggests deuterium-hydrogen (D-H) back-exchange, where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment. This can occur at several stages of the analytical workflow.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Mobile Phase Composition | Protic solvents (e.g., water, methanol) in the mobile phase, especially at non-neutral pH, can be a source of protons that exchange with the deuterium atoms on the aromatic ring. | - Use aprotic solvents (e.g., acetonitrile) as much as possible. - If aqueous mobile phases are necessary, use D₂O instead of H₂O. - Buffer the mobile phase to a neutral pH if compatible with your chromatography. |
| Elevated Temperatures | High temperatures in the sample injector, analytical column, or mass spectrometer ion source can provide the activation energy needed for D-H exchange. Isothiocyanates themselves can also be thermolabile.[1] | - Lower the temperature of the autosampler and column oven. - Optimize the ion source temperature to the lowest value that provides adequate sensitivity. |
| Ionization Source Conditions | Certain ionization techniques, particularly Atmospheric Pressure Chemical Ionization (APCI), can create a plasma environment where D-H exchange on aromatic rings is more likely to occur. | - If using APCI, try to lower the corona discharge current and source temperatures. - If possible, switch to a softer ionization technique like Electrospray Ionization (ESI). |
| Sample Preparation | Exposure to acidic or basic conditions during sample extraction or reconstitution can facilitate deuterium exchange. Hydroxylated solvents like methanol and ethanol can react with the isothiocyanate group, potentially affecting stability.[2] | - Neutralize sample extracts before solvent evaporation and reconstitution. - Use non-hydroxylated solvents like acetonitrile or dichloromethane for reconstitution.[1] - Minimize sample processing times. |
Troubleshooting Workflow:
Caption: Troubleshooting logic for deuterium loss in this compound analysis.
Issue 2: Poor Peak Shape and/or Low Signal Intensity
Question: I am observing poor peak shape (e.g., tailing, fronting) and/or low signal intensity for this compound. What could be the problem?
Answer: Poor chromatography and low signal can be due to a variety of factors, including the inherent instability of the isothiocyanate functional group under certain analytical conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Analyte Degradation | Isothiocyanates can degrade, especially at elevated temperatures and non-neutral pH.[3] Degradation products will lead to a lower response for the target analyte. | - Follow the temperature reduction strategies outlined in Issue 1. - Ensure the pH of the mobile phase and sample diluent is as close to neutral as possible. |
| Reaction with Solvents | As mentioned, hydroxylated solvents like methanol can react with the isothiocyanate group.[2] This will reduce the concentration of the intended analyte. | - Use aprotic solvents for sample preparation and, if possible, for the mobile phase. |
| Adsorption | The isothiocyanate group can be reactive and may adsorb to active sites in the chromatographic system (e.g., metal surfaces, acidic silanols on the column). | - Use a well-deactivated column. - Consider adding a small amount of a competing agent to the mobile phase, if compatible with MS detection. - Ensure all tubing and connections are PEEK or similarly inert material. |
| Derivatization Issues (if applicable) | For improved stability and sensitivity, isothiocyanates are sometimes derivatized (e.g., with N-acetyl-L-cysteine).[4][5][6] Incomplete or variable derivatization will lead to poor results. | - Optimize the derivatization reaction conditions (reagent concentration, temperature, time). - Ensure the derivatized product is stable under the analytical conditions. |
Frequently Asked Questions (FAQs)
Q1: At which positions on this compound is deuterium exchange most likely to occur?
A1: The seven deuterium atoms in this compound are located on the aromatic ring and the benzylic methylene group. Deuterium atoms on the aromatic ring are generally more susceptible to exchange, especially under acidic conditions or in a high-energy ion source. The benzylic deuteriums are typically more stable but can exchange under strongly basic conditions, which are less common in standard reversed-phase LC-MS.
Q2: Can I use methanol for my mobile phase and sample preparation?
A2: While methanol is a common solvent in LC-MS, it is a hydroxylated solvent and has been shown to react with the isothiocyanate functional group.[2] This can lead to the formation of thiocarbamate derivatives and a loss of the target analyte. It is highly recommended to use aprotic solvents like acetonitrile whenever possible. If methanol must be used, its effect on analyte stability should be thoroughly evaluated.
Q3: Is this compound suitable for both LC-MS and GC-MS?
A3: this compound can be analyzed by both techniques. However, for GC-MS, it is crucial to be aware of the thermal lability of isothiocyanates.[1] High temperatures in the GC inlet can cause degradation. Therefore, a low inlet temperature and a fast temperature ramp program are advisable. For LC-MS, the primary concerns are solvent compatibility and ion source conditions, as discussed above.
Q4: My non-deuterated Benzyl Isothiocyanate analyte is also showing poor stability. Is this related to the issues with the deuterated standard?
A4: Yes, it is very likely related. The chemical stability of the isothiocyanate functional group is independent of the isotopic labeling.[1][7] If you are observing degradation with the non-deuterated analyte, you can expect similar or identical instability with the deuterated internal standard. The troubleshooting steps related to temperature, pH, and solvent choice will apply to both.
Q5: How can I confirm that deuterium back-exchange is occurring?
A5: To confirm D-H back-exchange, you can perform the following experiment:
-
Prepare a solution of this compound in your standard mobile phase using H₂O.
-
Prepare an identical solution, but substitute D₂O for H₂O in the mobile phase.
-
Analyze both solutions by infusing them directly into the mass spectrometer or by a standard chromatographic run.
-
If the signal for the lower m/z ions (corresponding to D-H exchange) is significantly reduced or absent in the D₂O-containing mobile phase, it confirms that the protic solvent is the source of the hydrogen causing the back-exchange.
Experimental Protocols
Protocol 1: Evaluation of Deuterium Stability in Different Solvents
Objective: To determine the stability of the deuterium labels on this compound when exposed to different solvents commonly used in mass spectrometry.
Methodology:
-
Prepare stock solutions of this compound in a non-polar, aprotic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Create working solutions by diluting the stock solution to 1 µg/mL in the following solvents:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
50:50 ACN:Water
-
50:50 MeOH:Water
-
50:50 ACN:Water with 0.1% Formic Acid
-
50:50 ACN:Water with 0.1% Ammonium Hydroxide
-
-
Analyze each solution immediately after preparation (T=0) by direct infusion into the mass spectrometer. Acquire a full scan mass spectrum.
-
Store aliquots of each working solution at room temperature and at 4°C.
-
Re-analyze the solutions at various time points (e.g., 1, 4, 8, and 24 hours).
-
Compare the mass spectra over time. An increase in the relative abundance of ions corresponding to the loss of one or more deuterium atoms (e.g., [M-1+H]⁺, [M-2+2H]⁺) indicates deuterium exchange.
Protocol 2: Assessment of Thermal Stability
Objective: To evaluate the impact of temperature on the stability of this compound.
Methodology:
-
Prepare a 1 µg/mL solution of this compound in a stable solvent (e.g., acetonitrile, as determined from Protocol 1).
-
Set up an LC-MS method with a short, isocratic run.
-
Perform a series of injections while systematically varying the following temperatures, keeping the others at a minimum:
-
Autosampler Temperature: 4°C, 15°C, 25°C
-
Column Oven Temperature: 25°C, 40°C, 60°C
-
Ion Source Temperature: (e.g., for ESI) 250°C, 350°C, 450°C
-
-
Monitor the peak area of the fully deuterated parent ion and the peak areas of any ions corresponding to deuterium loss or degradation products.
-
A decrease in the parent ion peak area and/or an increase in the peak areas of other ions with increasing temperature indicates thermal instability.
Experimental Workflow Visualization:
Caption: Workflow for evaluating the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Benzyl Isothiocyanate-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Benzyl Isothiocyanate-d7 (BITC-d7) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BITC-d7) and why is it used as an internal standard?
This compound (BITC-d7) is a deuterated form of Benzyl Isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables.[1][2] In analytical chemistry, particularly in mass spectrometry-based assays, BITC-d7 is used as an internal standard. Due to its similar chemical and physical properties to the non-deuterated (endogenous or administered) BITC, it is added to samples at a known concentration before extraction. This allows for the correction of analyte loss during sample preparation and analysis, theoretically ensuring more accurate quantification.
Q2: What are the known chemical properties of BITC-d7?
BITC-d7 is a clear, pale yellow oil with a molecular weight of approximately 156.26 g/mol .[3][4][5] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform.[2][6] However, it is important to note that BITC can react with hydroxylated solvents like ethanol, which can impact its stability and recovery during extraction.[7][8]
Q3: I am observing low recovery of my BITC-d7 internal standard. What are the potential causes?
Poor recovery of BITC-d7 can stem from several factors, including:
-
Solvent Choice: Using hydroxylated solvents such as methanol or ethanol for extraction can lead to the formation of inactive thiocarbamate derivatives, significantly reducing the recovery of the isothiocyanate.[7][8]
-
Extraction Temperature: Elevated temperatures during extraction can accelerate the degradation of BITC or its reaction with certain solvents.[8] Cold extraction methods are often preferred.[7][8]
-
Sample Matrix Effects: Components within the biological matrix (e.g., plasma, tissue homogenate) can interfere with the extraction process or cause ion suppression/enhancement during mass spectrometry analysis.
-
Adsorption to Labware: Isothiocyanates can be reactive and may adsorb to certain types of plastic or glass surfaces.
-
pH of the Extraction Buffer: The stability of BITC can be pH-dependent. Extreme pH values may lead to degradation.
-
Isotopic Exchange: While less common for aryl-deuterated compounds, the possibility of deuterium-hydrogen exchange under certain conditions cannot be entirely ruled out, which would alter the mass of the internal standard.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to poor BITC-d7 recovery.
Diagram: Troubleshooting Workflow for Poor BITC-d7 Recovery
Caption: A stepwise guide to troubleshooting poor this compound recovery.
Quantitative Data Summary: Solvent Effects on BITC Recovery
The choice of extraction solvent is critical for achieving good recovery of BITC. The following table summarizes findings from a study on the extraction of BITC from a plant matrix, which highlights the impact of different solvents.
| Extraction Solvent | Extraction Method | Relative BITC Yield | Reference |
| Chloroform | Maceration (Cold) | Highest | [7] |
| Acetone | Maceration (Cold) | Lower than Chloroform | [7] |
| Ethanol | Maceration (Cold) | Very Low | [7] |
These findings strongly suggest that chloroform is a superior solvent for BITC extraction compared to hydroxylated solvents like ethanol.
Diagram: Reaction of Benzyl Isothiocyanate with Ethanol
Caption: Reaction of BITC with ethanol leading to the formation of an inactive derivative.
Experimental Protocols
Recommended Protocol: Cold Extraction of BITC-d7 from Plasma
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Plasma sample
-
BITC-d7 internal standard solution (in a non-hydroxylated solvent like acetonitrile)
-
Chloroform (ice-cold)
-
Sodium sulfate (anhydrous)
-
Microcentrifuge tubes (low-adsorption)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of BITC-d7 internal standard solution. Vortex briefly.
-
Protein Precipitation & Liquid-Liquid Extraction:
-
Add 400 µL of ice-cold chloroform to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the lower organic (chloroform) layer to a clean microcentrifuge tube, avoiding the protein pellet and the upper aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.
-
Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
-
Analysis: Proceed with your analytical method (e.g., LC-MS/MS) to quantify BITC and BITC-d7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyl Isothiocyanate - LKT Labs [lktlabs.com]
- 3. This compound | C8H7NS | CID 71313851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Transitions for Benzyl Isothiocyanate and Benzyl Isothiocyanate-d7
Welcome to the technical support center for optimizing tandem mass spectrometry (MS/MS) transitions for Benzyl Isothiocyanate (BIT) and its deuterated internal standard, Benzyl Isothiocyanate-d7 (BIT-d7). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Benzyl Isothiocyanate (BIT) and this compound (BIT-d7) in positive ionization mode?
A1: In positive ionization mode, the expected precursor ions are the protonated molecules [M+H]⁺.
-
For Benzyl Isothiocyanate (BIT), with a molecular weight of approximately 149.21 g/mol , the expected precursor ion is m/z 150.2.
-
For this compound (BIT-d7), with a molecular weight of approximately 156.26 g/mol , the expected precursor ion is m/z 157.3.
Q2: What are the major product ions to monitor for BIT and BIT-d7?
A2: The primary fragmentation of BIT involves the loss of the isothiocyanate group, resulting in the stable tropylium ion ([C₇H₇]⁺) at m/z 91.1. For BIT-d7, the corresponding deuterated tropylium ion ([C₇D₇]⁺) is expected at m/z 98.1. A secondary, less intense fragment for BIT can be observed at m/z 117.1, corresponding to the loss of a sulfur atom. For BIT-d7, this would be at m/z 124.2.
Q3: I am not seeing a strong signal for my precursor ions. What should I do?
A3: Several factors can contribute to a weak precursor ion signal:
-
Ionization Source Parameters: Optimize the ion source settings, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These parameters can significantly impact ionization efficiency.
-
Mobile Phase Composition: The pH and organic content of your mobile phase can affect ionization. For positive mode, a mobile phase with a small amount of acid (e.g., 0.1% formic acid) can enhance protonation.
-
Sample Concentration: Ensure your sample concentration is within the linear range of the instrument.
-
Compound Stability: Isothiocyanates can be reactive. Ensure proper sample handling and storage to prevent degradation.
Q4: How do I determine the optimal collision energy (CE) for my transitions?
A4: Collision energy is a critical parameter that needs to be optimized for each transition on your specific instrument. The optimal CE is the energy that yields the highest and most stable product ion signal. A detailed protocol for CE optimization is provided in the "Experimental Protocols" section below.
Q5: My BIT and BIT-d7 peaks are showing poor chromatographic separation. What could be the issue?
A5: While deuterated standards are chemically similar to the analyte, slight chromatographic separation can occur. To improve co-elution:
-
Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient can improve resolution.
-
Column Chemistry: Experiment with different C18 columns or other stationary phases to find the best separation characteristics for your compounds.
-
Isocratic Hold: Introducing a short isocratic hold at the beginning of your gradient can sometimes improve peak shape and separation.
Quantitative Data Summary
The following table summarizes the recommended MS/MS transitions for the analysis of Benzyl Isothiocyanate and its deuterated internal standard. Please note that the collision energy (CE) values are starting points and should be empirically optimized on your instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) - Starting Point |
| Benzyl Isothiocyanate (BIT) | 150.2 | 91.1 (Quantifier) | 15 - 25 |
| 117.1 (Qualifier) | 10 - 20 | ||
| This compound (BIT-d7) | 157.3 | 98.1 (Quantifier) | 15 - 25 |
| 124.2 (Qualifier) | 10 - 20 |
Experimental Protocols
Protocol for Optimizing MS/MS Transitions
This protocol outlines the steps for optimizing the collision energy for the selected precursor-product ion transitions for BIT and BIT-d7.
-
Prepare a Standard Solution: Prepare a working standard solution of BIT and BIT-d7 at a concentration that will provide a strong and stable signal (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion or Flow Injection Analysis: Infuse the standard solution directly into the mass spectrometer using a syringe pump or perform flow injection analysis (FIA) by injecting the standard without a chromatographic column. This provides a continuous and stable signal for optimization.
-
Select Precursor Ions: In your mass spectrometer software, set the instrument to scan for the precursor ions of BIT (m/z 150.2) and BIT-d7 (m/z 157.3) in positive ionization mode.
-
Perform a Product Ion Scan: While monitoring the precursor ion, perform a product ion scan to identify the major fragment ions. For BIT, you should observe a prominent peak at m/z 91.1 and potentially a smaller peak at m/z 117.1. For BIT-d7, the corresponding peaks will be at m/z 98.1 and 124.2.
-
Optimize Collision Energy (CE):
-
Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ion transitions.
-
Create a series of experiments where the collision energy for each transition is ramped over a range (e.g., from 5 eV to 40 eV in 2 eV increments).
-
Monitor the intensity of the product ion at each CE value.
-
Plot the product ion intensity as a function of collision energy. The CE value that produces the maximum intensity is the optimal collision energy for that transition.
-
-
Verify in Chromatographic Run: Once the optimal CE values are determined, incorporate them into your LC-MS/MS method and inject a standard to confirm the signal intensity and peak shape under chromatographic conditions.
Visualizations
Caption: Experimental workflow for optimizing MS/MS transitions.
Caption: Troubleshooting logic for poor MS/MS signal.
improving signal-to-noise ratio for Benzyl Isothiocyanate-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl Isothiocyanate-d7 (BITC-d7). The information is designed to help you improve the signal-to-noise ratio (S/N) and obtain high-quality, reproducible data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (BITC-d7) is a deuterated form of Benzyl Isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables.[1][2][3] The deuterium labeling makes it a valuable internal standard for quantitative analysis of BITC in complex matrices using mass spectrometry-based methods.[2] BITC itself is studied for its potential antimicrobial and anticancer properties.[1][2][3]
Q2: I am not seeing a peak for BITC-d7 in my LC-MS analysis. What are the possible causes?
There are several potential reasons for a complete loss of signal:
-
Analyte Degradation: Isothiocyanates can be unstable, especially in certain solvents or at inappropriate pH levels.[4][5][6] Consider the stability of BITC-d7 in your sample matrix and mobile phase. Hydrolysis can occur, particularly under hydrodistillation-mimicking conditions, converting the isothiocyanate to the corresponding amine or alcohol.[7][8]
-
Incorrect Instrument Parameters: Ensure your mass spectrometer is set to monitor the correct m/z for BITC-d7. The molecular weight of BITC-d7 is approximately 156.26 g/mol .[9][10][11]
-
Ionization Issues: Electrospray ionization (ESI) efficiency is highly dependent on parameters like sprayer voltage, gas flow rates, and temperatures.[3][12] These may not be optimized for BITC-d7.
-
Sample Preparation Problems: Inadequate extraction or dilution can lead to concentrations below the instrument's limit of detection.
Q3: My BITC-d7 peak has a poor shape (e.g., tailing, fronting, or splitting) in my HPLC chromatogram. How can I improve it?
Poor peak shape is a common issue in HPLC and can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting.[13] Try diluting your sample.
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column packing material.[13][14] Adjusting the mobile phase pH or using a different column chemistry can help mitigate this.
-
Column Degradation: Over time, HPLC columns can degrade, leading to broader peaks.[13] Using a guard column and ensuring proper sample filtration can extend column lifetime.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[15] Whenever possible, dissolve your sample in the initial mobile phase.
-
Precipitation: Isothiocyanates can precipitate in aqueous mobile phases, leading to peak shape issues and system clogging.[2] Heating the column can improve solubility and peak shape.
Q4: I am observing unexpected peaks in my mass spectrum. What could be their origin?
Unexpected peaks can arise from several sources:
-
Contamination: Contaminants can be introduced from solvents, glassware, or the instrument itself.[13] Ensure you are using high-purity solvents and clean equipment.
-
Degradation Products: As mentioned, BITC-d7 can degrade. The observed peaks could be metabolites or degradation products like the corresponding benzylamine or benzyl alcohol.[8][16]
-
In-source Fragmentation/Adducts: The ionization process in the mass spectrometer can sometimes cause the analyte to fragment or form adducts with solvent molecules. Optimizing the ESI source conditions can help minimize these effects.
Troubleshooting Guides
Low Signal-to-Noise Ratio (S/N) in LC-MS
A low S/N ratio can make accurate quantification difficult. Here’s a systematic approach to troubleshooting this issue:
Troubleshooting Workflow for Low S/N in LC-MS
Caption: A stepwise guide to troubleshooting low signal-to-noise in LC-MS analysis.
| Parameter | Recommendation | Rationale |
| Sprayer Voltage | Optimize for your specific instrument and analyte. Start with the manufacturer's recommendation and adjust in small increments.[3] | Too high or too low a voltage can lead to unstable spray and poor ionization efficiency. |
| Gas Flow Rates (Nebulizer & Drying Gas) | Optimize to ensure efficient droplet formation and desolvation.[3] | Proper gas flows are crucial for creating a fine aerosol and removing solvent, which enhances signal intensity. |
| Drying Gas Temperature | Adjust to facilitate solvent evaporation without causing thermal degradation of BITC-d7. | Inadequate drying can lead to signal suppression, while excessive heat can cause the analyte to degrade. |
| Mobile Phase Composition | Use volatile buffers (e.g., ammonium formate or acetate) and high-purity, LC-MS grade solvents. | Non-volatile salts can contaminate the MS source and suppress the signal. Impurities in solvents contribute to background noise. |
Low Signal-to-Noise Ratio (S/N) in GC-MS
For GC-MS analysis, consider the following to improve your S/N ratio:
| Parameter | Recommendation | Rationale |
| Injection Technique | Use a deactivated liner and optimize the injection temperature. | Active sites in the liner can cause analyte adsorption and degradation. The temperature should be high enough for efficient volatilization but not so high as to cause thermal breakdown. |
| Carrier Gas Flow | Ensure a pure carrier gas and check for leaks. | Impurities in the carrier gas can increase background noise. Leaks can lead to a loss of analyte and an unstable baseline. |
| Column Choice | Select a column with a stationary phase appropriate for isothiocyanates. | A well-chosen column will provide good peak shape and resolution, which improves the S/N ratio. |
| Ion Source Temperature | Optimize for efficient ionization without excessive fragmentation. | The ion source temperature can influence the fragmentation pattern and overall signal intensity. |
Low Signal-to-Noise Ratio (S/N) in NMR
Improving the S/N in NMR often involves optimizing sample preparation and acquisition parameters:
Logical Flow for Improving NMR Signal
References
- 1. CHAPTER-8 [cis.rit.edu]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laurentian.ca [laurentian.ca]
- 8. lcms.cz [lcms.cz]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. scbt.com [scbt.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. agilent.com [agilent.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. Bacterial degradation of benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Benzyl Isothiocyanate-d7 in different solvent systems
This technical support center provides guidance on the stability of Benzyl Isothiocyanate-d7 (BITC-d7) in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound, like other isothiocyanates, is a reactive molecule. Its stability is highly dependent on the solvent system used, as well as temperature and pH. Protic solvents, especially those with nucleophilic groups (e.g., hydroxyl groups in alcohols), can react with the isothiocyanate group, leading to degradation. Aprotic solvents are generally recommended for storage and handling.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and preparation of stock solutions, anhydrous aprotic solvents are recommended.
-
Recommended: Acetonitrile, Dimethyl sulfoxide (DMSO), Chloroform, and Acetone. Chloroform and acetone have been shown to not react with benzyl isothiocyanate[1].
-
Use with Caution: While DMSO is widely used for preparing stock solutions for biological assays, it is important to use anhydrous grade and store it properly, as DMSO can be hygroscopic. Under specific conditions, such as in the presence of a palladium catalyst and heat, DMSO can react with aryl isothiocyanates[2][3]. However, for standard laboratory use, it is generally considered a suitable solvent.
Q3: Which solvents should be avoided for storing this compound?
A3: Protic solvents, particularly alcohols, should be avoided for long-term storage as they can react with the isothiocyanate group.
-
To be Avoided: Methanol and Ethanol. These solvents contain hydroxyl groups that can react with benzyl isothiocyanate to form inactive thiocarbamate derivatives[1]. This reaction is accelerated by heat[1]. Aqueous solutions with high pH will also accelerate degradation[4][5].
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in an anhydrous aprotic solvent like DMSO or acetonitrile. For biological experiments, stock solutions are often prepared in DMSO[6][7]. The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells[6]. Stock solutions should be stored at -20°C or -80°C to maximize stability. One supplier suggests that stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month[8].
Q5: What are the signs of this compound degradation?
A5: Degradation of BITC-d7 can be observed by a decrease in the parent compound peak and the appearance of new peaks in chromatographic analyses (HPLC, GC-MS). In protic solvents like methanol, the degradation product is the corresponding N-benzyl-O-alkyl carbamate[9]. In aqueous solutions, degradation can lead to the formation of benzylamine[10][11].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of BITC-d7 in the stock solution or working solution. | Prepare fresh stock solutions in anhydrous aprotic solvents like DMSO or acetonitrile. Store aliquots at -80°C to minimize freeze-thaw cycles. For working solutions in aqueous media, prepare them immediately before use. |
| Loss of compound during analysis | Precipitation of BITC-d7 in the HPLC system, especially when using aqueous mobile phases. | Heat the HPLC column to around 60°C to improve solubility and reduce precipitation on the column. |
| Extra peaks in chromatogram | Degradation of BITC-d7 or reaction with solvent impurities. | Use high-purity, anhydrous solvents. If using methanol or ethanol, be aware of the potential for thiocarbamate formation. Ensure the mobile phase is compatible and does not induce degradation. |
| Low recovery from biological matrix | Instability of BITC-d7 in the biological medium. | Minimize the incubation time of BITC-d7 in aqueous/biological media. Perform stability checks of BITC-d7 in the specific matrix under your experimental conditions. |
Stability Data Summary
The following table summarizes the qualitative stability of Benzyl Isothiocyanate in different solvent systems based on available literature. Note that quantitative data for BITC-d7 specifically is limited, but the behavior is expected to be very similar to unlabeled BITC.
| Solvent | Solvent Type | Stability | Notes |
| Acetonitrile | Aprotic | Good | Recommended for stock solutions and as an HPLC mobile phase component[12][13]. |
| DMSO | Aprotic | Good (for stock solutions) | Widely used for preparing stock solutions for in vitro studies[6][7]. Use anhydrous grade and store properly. |
| Chloroform | Aprotic | Good | Shown to not react with BITC[1]. |
| Acetone | Aprotic | Good | Shown to not react with BITC[1]. |
| Methanol | Protic | Poor | Reacts to form inactive N-benzyl-O-methyl thiocarbamate[1]. |
| Ethanol | Protic | Poor | Reacts to form inactive N-benzyl-O-ethyl thiocarbamate[1]. |
| Water | Protic | Poor | Hydrolysis can occur, leading to the formation of benzylamine. Stability is pH-dependent[10][11]. |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent system over time.
Objective: To quantify the concentration of BITC-d7 at various time points to assess its stability in a specific solvent.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Methanol, Acetonitrile)
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh a known amount of BITC-d7 and dissolve it in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the standard stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Stability Study Samples:
-
Prepare a solution of BITC-d7 in the solvent to be tested (e.g., DMSO, Methanol) at a known concentration (e.g., 100 µg/mL).
-
Divide the solution into aliquots in sealed vials for analysis at different time points.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (can be optimized):
-
-
Data Collection and Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject the stability study sample in triplicate.
-
Record the peak area of BITC-d7.
-
Calculate the concentration of BITC-d7 in the sample at each time point using the calibration curve.
-
Calculate the percentage of BITC-d7 remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of BITC-d7 remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationship of this compound stability in different solvent types.
References
- 1. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Benzyl isothiocyanate 98 622-78-6 [sigmaaldrich.com]
- 10. Bacterial Degradation of Benzyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial degradation of benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
correcting for isotopic interference in Benzyl Isothiocyanate-d7 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Benzyl Isothiocyanate-d7 (BITC-d7), particularly focusing on correcting for isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of BITC-d7 quantification?
A1: Isotopic interference occurs when the isotopic pattern of the unlabeled Benzyl Isothiocyanate (BITC) overlaps with the mass signal of the deuterated internal standard, BITC-d7. Naturally occurring heavy isotopes (like ¹³C, ¹⁵N, ³⁴S) in the unlabeled BITC can result in a molecule with a mass-to-charge ratio (m/z) that is the same or very close to that of the deuterated standard. This overlap can artificially inflate the signal of the internal standard, leading to inaccurate quantification of the analyte.[1]
Q2: Why is it crucial to correct for this interference?
A2: Failing to correct for isotopic interference can lead to an overestimation of the internal standard's concentration. This, in turn, results in an underestimation of the native analyte's concentration, compromising the accuracy and reliability of the quantitative results.[1] In drug development and clinical research, precise quantification is critical for accurate pharmacokinetic and pharmacodynamic studies.
Q3: What are the primary sources of isotopic interference when using BITC-d7?
A3: The two main sources of interference are:
-
Natural isotopic abundance of BITC: The presence of naturally occurring heavy isotopes in the elemental composition of BITC (C₈H₇NS) contributes to M+1, M+2, etc., peaks in its mass spectrum, which can overlap with the BITC-d7 signal.
-
Isotopic purity of BITC-d7: The deuterated standard itself may contain a small percentage of incompletely deuterated or unlabeled BITC molecules as impurities from its synthesis.[2]
Q4: Can chromatographic separation solve the isotopic interference issue?
A4: Generally, no. Since deuterated internal standards are chemically very similar to their unlabeled counterparts, they often co-elute or have very similar retention times in liquid chromatography.[3] Therefore, chromatographic separation is typically insufficient to resolve the interference from the naturally occurring isotopes of the analyte.
Troubleshooting Guides
This section addresses specific issues you might encounter during the quantification of BITC using BITC-d7 as an internal standard.
Issue 1: Inaccurate and Imprecise Results
-
Symptom: High variability in quality control samples, poor accuracy, and a non-linear calibration curve.
-
Possible Cause: Uncorrected isotopic interference from the unlabeled BITC analyte affecting the BITC-d7 internal standard signal.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: Confirm the isotopic purity of your BITC-d7 standard from the manufacturer's certificate of analysis. Commercially available standards are often >98% pure.
-
Calculate Theoretical Isotopic Distribution: Determine the expected isotopic distribution of unlabeled BITC based on the natural abundances of its constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur).
-
Apply a Correction Factor: Implement a mathematical correction to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal. A step-by-step guide is provided in the Experimental Protocols section.
-
Re-evaluate Calibration Curve: After applying the correction, re-process your data and assess the linearity of your calibration curve.
-
Issue 2: Shifting Retention Times Between BITC and BITC-d7
-
Symptom: The retention times of BITC and BITC-d7 are not consistent across runs, or there is a noticeable separation between the two peaks.
-
Possible Cause: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated analogs, a phenomenon known as the "isotope effect".[3] This can be influenced by the mobile phase composition and the stationary phase of the column.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase gradient or composition to minimize any separation between the analyte and the internal standard.
-
Ensure Co-elution: The goal is to have both compounds elute as close together as possible to ensure they experience similar matrix effects.
-
Consistent Integration: If a small, consistent separation is unavoidable, ensure that the peak integration parameters are applied consistently for both the analyte and the internal standard across all samples.
-
Issue 3: Poor Signal Intensity for BITC-d7
-
Symptom: The signal for the BITC-d7 internal standard is weak or inconsistent.
-
Possible Cause:
-
Degradation of the internal standard.
-
Improper storage.
-
Issues with the LC-MS/MS system.
-
-
Troubleshooting Steps:
-
Check Standard Stability: Prepare a fresh stock solution of BITC-d7 and compare its response to the older stock. Isothiocyanates can be unstable, especially in certain solvents or at non-optimal pH.
-
Verify Storage Conditions: Ensure the BITC-d7 standard is stored according to the manufacturer's recommendations (typically at low temperatures and protected from light).
-
System Performance Check: Analyze a system suitability standard to confirm that the LC-MS/MS is performing optimally in terms of sensitivity and stability. Check for issues like dirty ion sources or detector fatigue.
-
Data Presentation
Table 1: Natural Isotopic Abundance of Elements in Benzyl Isothiocyanate (C₈H₇NS)
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.89 |
| ¹³C | 1.11 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Sulfur | ³²S | 95.00 |
| ³³S | 0.76 | |
| ³⁴S | 4.22 |
Data sourced from publicly available isotopic abundance tables.[4][5]
Table 2: Example Calculation of Isotopic Contribution
This table provides a simplified example of how to calculate the contribution of the M+7 peak of unlabeled BITC to the signal of BITC-d7. A full calculation would involve a more complex algorithm considering all possible isotopic combinations.
| Parameter | Value/Calculation | Explanation |
| Molecular Formula of BITC | C₈H₇NS | |
| Monoisotopic Mass of BITC | ~149.03 Da | |
| Monoisotopic Mass of BITC-d7 | ~156.07 Da | |
| Mass Difference | 7 Da | |
| Contribution Calculation | ||
| Peak Area of BITC (M) | Measured | Peak area of the monoisotopic peak of unlabeled BITC. |
| Theoretical M+7 Abundance | Calculated | The theoretical relative abundance of the M+7 isotopologue of BITC. This is a very small value. |
| Interference Signal | Peak Area of BITC (M) x Theoretical M+7 Abundance | The portion of the BITC signal that interferes with the BITC-d7 signal. |
| Corrected IS Signal | ||
| Measured BITC-d7 Signal | Measured | The total peak area measured for BITC-d7. |
| Corrected BITC-d7 Signal | Measured BITC-d7 Signal - Interference Signal | The corrected internal standard signal used for quantification. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for BITC Quantification
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
BITC: Precursor ion (Q1) m/z 150.0 -> Product ion (Q3) m/z [fragment to be determined, e.g., 118.0].
-
BITC-d7: Precursor ion (Q1) m/z 157.1 -> Product ion (Q3) m/z [corresponding deuterated fragment, e.g., 125.0].
-
Note: The exact m/z values and fragment ions should be optimized by infusing pure standards.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for your specific instrument.
-
Protocol 2: Step-by-Step Correction for Isotopic Interference
-
Analyze Unlabeled Standard: Inject a known concentration of unlabeled BITC standard and acquire the full scan mass spectrum to observe its isotopic pattern.
-
Determine Overlap: Identify the relative intensity of the isotopic peak of unlabeled BITC that corresponds to the m/z of BITC-d7. For example, if you are using BITC-d7, you would look at the M+7 peak of the unlabeled BITC.
-
Calculate the Correction Factor (CF):
-
The correction factor is the ratio of the intensity of the interfering isotopic peak of the unlabeled analyte to the intensity of its monoisotopic peak.
-
CF = (Intensity of Analyte at IS m/z) / (Intensity of Analyte at its monoisotopic m/z)
-
-
Apply the Correction in Your Quantification:
-
For each sample, calculate the corrected peak area of the internal standard (IS) using the following formula: Corrected IS Area = Measured IS Area - (Measured Analyte Area * CF)
-
-
Calculate Analyte Concentration: Use the corrected IS area to calculate the final concentration of the analyte in your samples.
Visualizations
Caption: Workflow for BITC quantification with isotopic interference correction.
Caption: The relationship between natural isotopes and quantification inaccuracy.
References
Validation & Comparative
A Head-to-Head Battle for Precision: Benzyl Isothiocyanate-d7 Versus Other Internal Standards in Benzyl Isothiocyanate Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy in Benzyl Isothiocyanate (BITC) quantification, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Benzyl Isothiocyanate-d7 (BITC-d7), a deuterated internal standard, against other alternatives, supported by experimental data and detailed methodologies.
The use of an internal standard is a cornerstone of robust analytical chemistry, correcting for variations in sample preparation, injection volume, and instrument response. In the analysis of Benzyl Isothiocyanate, a naturally occurring compound with significant interest in the pharmaceutical and food industries, achieving accurate and precise quantification is critical. While various compounds can be employed as internal standards, the ideal choice exhibits chemical and physical properties closely matching the analyte of interest. Here, we delve into a comparison of BITC-d7 and other potential internal standards, highlighting the key performance differences.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The near-identical chemical and physical properties between the deuterated standard and the native analyte ensure they behave similarly during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization behavior allow for highly effective correction of matrix effects, which are a common source of inaccuracy in complex biological and food samples. The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate stable isotope-labeled internal standards, underscoring their importance in regulatory compliance.[1]
Alternative Internal Standards: A Viable Option?
In the absence of a deuterated analog, structurally similar compounds are often employed as internal standards. For the analysis of isothiocyanates, compounds like phenyl isothiocyanate have been utilized. While these alternatives can provide a degree of correction, their differing chemical structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. This can result in less accurate and precise quantification, especially in complex matrices where matrix effects are pronounced.
Performance Data: A Comparative Overview
| Parameter | Method with this compound (Anticipated Performance) | Method with Non-Isotopic Internal Standard (e.g., Phenyl Isothiocyanate) or No Internal Standard |
| Accuracy (Recovery) | Expected to be consistently high (typically 95-105%) across various matrices due to effective correction for matrix effects and extraction losses. | Can be more variable and matrix-dependent. For instance, a headspace GC-MS method for BITC analysis without an internal standard reported recoveries ranging from 97.3% to 100.6% in different parts of papaya fruit.[2] An HPLC method for BITC in Salvadora persica extract, also without an internal standard, showed recovery in the range of 98.9–101.3%.[3] While good, these values may not hold across more complex or variable matrices. |
| Precision (RSD) | Expected to be very low (typically <5%) as the internal standard effectively corrects for instrumental and sample preparation variability. | Generally higher than with a deuterated standard. A GC method for BITC analysis without an internal standard reported a correlation coefficient (R²) of 0.9971, which is good but may not reflect the run-to-run precision in complex samples.[4][5][6] |
| Linearity (R²) | Expected to be excellent (typically >0.999) over a wide dynamic range. | Can also be excellent, as demonstrated by an R² of 0.9971 in a GC method for BITC.[4][5][6] However, the use of a deuterated internal standard can help maintain this linearity in the presence of matrix effects. |
| Matrix Effect | Significantly minimized due to the co-elution and identical ionization behavior of the analyte and the internal standard. | Can be a significant source of error, leading to ion suppression or enhancement and compromising the accuracy of the results. |
Experimental Protocols
To provide a practical context for this comparison, we outline a typical experimental workflow for the quantitative analysis of Benzyl Isothiocyanate using an internal standard with GC-MS.
Experimental Workflow: Quantitative Analysis of Benzyl Isothiocyanate using an Internal Standard
Figure 1. A generalized workflow for the quantitative analysis of Benzyl Isothiocyanate.
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Benzyl Isothiocyanate Analysis
This protocol is based on a validated method for the quantification of BITC in plant extracts.[4][5][6]
-
Sample Preparation:
-
Homogenize the sample material.
-
Extract Benzyl Isothiocyanate using a suitable organic solvent (e.g., ethanol, methanol, or dichloromethane).
-
Add a known concentration of the internal standard (e.g., this compound or phenyl isothiocyanate) to the extract.
-
Filter the extract prior to injection.
-
-
GC-MS Conditions:
-
Column: Rtx-5 (30.0 m × 0.25 mm ID, 0.25 µm thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.74 mL/min).
-
Oven Temperature Program: Start at 80°C (hold for 5 min), ramp to 200°C at 10°C/min, then ramp to 220°C at 1°C/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for BITC and the internal standard.
-
2. High-Performance Liquid Chromatography (HPLC) Method for Benzyl Isothiocyanate Analysis
This protocol is based on a validated method for the quantification of BITC in herbal formulations.[3]
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., ethanol).
-
Add a known concentration of the internal standard.
-
Filter the extract through a 0.45 µm filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 245 nm.
-
Injection Volume: 20 µL.
-
Conclusion: The Decisive Advantage of this compound
While alternative internal standards can be employed for the analysis of Benzyl Isothiocyanate, the use of a deuterated analog like this compound offers undeniable advantages in terms of accuracy, precision, and reliability, particularly for complex sample matrices. The ability of a stable isotope-labeled standard to mimic the behavior of the analyte throughout the analytical process provides a level of correction that is unmatched by structurally similar but non-isotopic compounds. For researchers and professionals in drug development and other fields where precise quantification is non-negotiable, investing in a deuterated internal standard is a critical step towards generating high-quality, defensible data.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
A Comparative Guide to the Quantification of Benzyl Isothiocyanate Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Benzyl Isothiocyanate (BITC), a compound of significant interest in pharmacology and food science. It consolidates data from various single-laboratory validation studies to offer a comparative perspective on method performance. Furthermore, it introduces the application of a stable isotope-labeled internal standard, Benzyl Isothiocyanate-d7 (BITC-d7), a best practice for achieving the highest accuracy and precision in mass spectrometric assays.
Quantitative Data Summary
While a formal inter-laboratory comparison study for BITC quantification has not been identified in the public literature, this table summarizes validation parameters from several published methods. This allows for an objective comparison of the performance of different analytical approaches.
| Analytical Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| HPLC-UV | Ethanol extract of Salvadora persica | 0.5–500 µg/mL | 98.9–101.3% | Intra-day: <1.5%, Inter-day: <2.0% | 0.15 µg/mL | 0.5 µg/mL | [1] |
| GC-FID | Salvadora persica extract & dental products | 10–50 µg/mL | 99.35–100.15% | Intra-day & Inter-day: <2.0% | 0.67 µg/mL | 2.03 µg/mL | [2][3] |
| GC-MS | Mustard | 0.1-100 µg/mL | Not Reported | Not Reported | 27.5 ng/mL | 83.4 ng/mL | [4] |
| LC-MS/MS | Human Plasma and Urine (Metabolites) | Not specified for BITC | 75-85% | Not Reported | 21–183 nM (Metabolites) | Not Reported | [5] |
Note: The data presented are from single-laboratory validations and should be interpreted as such. Variations in instrumentation, reagents, and analyst experience can influence method performance.
Experimental Protocols
Below are detailed methodologies for the quantification of BITC. A representative protocol for HPLC-UV is provided based on existing literature, and a proposed, state-of-the-art LC-MS/MS protocol incorporating a deuterated internal standard is described.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of BITC in plant extracts and other matrices where high sensitivity is not the primary requirement.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1]
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Benzyl Isothiocyanate (analytical standard)
-
Ethanol (for extraction)
-
-
Sample Preparation (for plant material):
-
Homogenize the sample material.
-
Extract a known weight of the homogenized sample with ethanol (e.g., 3 x 50 mL) using sonication or maceration.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of calibration standards of BITC in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of BITC in the samples by interpolating their peak areas from the calibration curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard (Proposed Method)
This advanced method is recommended for complex matrices such as plasma, urine, and tissue homogenates, where high selectivity and sensitivity are crucial. The use of a stable isotope-labeled internal standard, BITC-d7, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Benzyl Isothiocyanate (analytical standard)
-
This compound (internal standard)
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma sample, add 10 µL of the BITC-d7 internal standard solution (at a known concentration).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column for fast separations (e.g., C18, 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
BITC: Propose monitoring the transition of the protonated molecule [M+H]+ to a characteristic product ion.
-
BITC-d7: Propose monitoring the transition of the deuterated protonated molecule [M+H]+ to its corresponding product ion.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Quantification:
-
Prepare calibration standards containing a fixed amount of BITC-d7 and varying concentrations of BITC.
-
Generate a calibration curve by plotting the ratio of the peak area of BITC to the peak area of BITC-d7 against the concentration of BITC.
-
Calculate the concentration of BITC in the samples using the same peak area ratio and the regression equation from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.
References
- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Internal Standards: A Guide to the Limitations of Benzyl Isothiocyanate-d7
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. While stable isotope-labeled internal standards are the gold standard in mass spectrometry-based bioanalysis, not all are created equal. This guide provides a critical examination of Benzyl Isothiocyanate-d7 (BITC-d7), a commonly used deuterated internal standard, outlining its potential limitations and comparing it with alternative approaches.
While specific experimental data directly comparing the performance of this compound to other internal standards is limited in publicly available literature, this guide draws upon established principles of deuterated standards in mass spectrometry to inform best practices.
The Double-Edged Sword of Deuteration: Potential Limitations of BITC-d7
Deuterium-labeled internal standards like BITC-d7 are synthesized by replacing hydrogen atoms with their heavier isotope, deuterium. This modification results in a mass shift that is readily detectable by a mass spectrometer, allowing it to be distinguished from the unlabeled analyte, Benzyl Isothiocyanate (BITC). However, this seemingly straightforward approach can introduce several analytical challenges.
A primary concern is the "isotope effect," which can manifest in chromatographic separation. The substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties, potentially causing the deuterated standard to elute at a slightly different retention time than the native analyte. This chromatographic shift can be problematic, especially in complex matrices where co-eluting substances can cause differential matrix effects, leading to variations in ionization efficiency between the analyte and the internal standard.
Furthermore, the stability of the deuterium label itself can be a point of vulnerability. Under certain analytical conditions, there is a risk of deuterium-hydrogen exchange , where the deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
A Comparative Look: Alternatives to this compound
To mitigate the potential drawbacks of deuterated standards, researchers can consider alternative internal standards. The two most common alternatives are ¹³C-labeled internal standards and structural analogs.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated) | - Relatively inexpensive to synthesize. - Readily available from commercial suppliers. | - Potential for chromatographic shifts (isotope effect). - Susceptible to deuterium-hydrogen exchange. - May experience differential matrix effects. |
| ¹³C-Labeled Benzyl Isothiocyanate | - Co-elutes almost perfectly with the native analyte. - Stable isotope label with no risk of exchange. - More likely to experience identical matrix effects as the analyte. | - Typically more expensive to synthesize. - May have limited commercial availability. |
| Structural Analog | - Can be cost-effective if a suitable compound is readily available. - Not susceptible to isotopic exchange. | - Different physicochemical properties can lead to significant differences in extraction recovery, chromatographic retention, and ionization efficiency. - May not adequately compensate for matrix effects. |
Experimental Protocols: Evaluating an Internal Standard
For any quantitative assay, a thorough validation of the chosen internal standard is crucial. The following outlines a general experimental workflow for assessing the suitability of an internal standard like this compound.
Objective: To evaluate the performance of an internal standard by assessing its chromatographic behavior, stability, and ability to compensate for matrix effects.
Materials:
-
Benzyl Isothiocyanate (analyte)
-
This compound (or other internal standard)
-
Control matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Chromatographic Co-elution:
-
Prepare solutions of the analyte and the internal standard in a clean solvent.
-
Inject each solution separately and then as a mixture onto the LC-MS/MS system.
-
Compare the retention times of the analyte and the internal standard. A minimal difference in retention time is desirable.
-
-
Matrix Effect Evaluation (Post-extraction addition):
-
Extract the blank matrix.
-
Spike the analyte and internal standard into the extracted matrix at different concentrations (low, medium, high).
-
Compare the peak areas of the analyte and internal standard in the extracted matrix to their peak areas in a clean solvent. Significant differences indicate the presence of matrix effects.
-
Calculate the matrix factor to quantify the extent of ion suppression or enhancement.
-
-
Internal Standard Stability:
-
Prepare solutions of the internal standard in the analytical solvent and in the matrix.
-
Analyze the solutions at different time points and under different storage conditions (e.g., room temperature, 4°C, -20°C) to assess for any degradation or isotopic exchange.
-
Visualizing the Challenges
The following diagram illustrates the potential issues that can arise when using a deuterated internal standard.
Caption: Potential pitfalls of using a deuterated internal standard compared to an ideal one.
Conclusion
This compound can be a viable internal standard for the quantification of Benzyl Isothiocyanate. However, researchers must be aware of its potential limitations, including chromatographic shifts due to the isotope effect and the possibility of deuterium-hydrogen exchange. A thorough method development and validation process is essential to identify and mitigate these potential issues. For assays requiring the highest level of accuracy and precision, particularly in complex biological matrices, the use of a ¹³C-labeled internal standard, despite its higher cost, should be strongly considered. By carefully evaluating the choice of internal standard and rigorously validating the analytical method, researchers can ensure the reliability and integrity of their quantitative data.
A Comparative Guide: GC-MS vs. LC-MS for the Analysis of Benzyl Isothiocyanate and its Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Benzyl Isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables, has garnered significant interest for its potential therapeutic properties. To rigorously study its pharmacokinetics and efficacy, sensitive and reliable analytical methods are essential. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Benzyl Isothiocyanate and its deuterated internal standard, Benzyl Isothiocyanate-d7.
At a Glance: Key Performance Metrics
The choice between GC-MS and LC-MS for Benzyl Isothiocyanate analysis depends on several factors, including the sample matrix, the required sensitivity, and the specific research question. The following table summarizes key quantitative performance parameters compiled from various studies to facilitate a direct comparison.
| Performance Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 10 - 50 µg/mL[1][2] | 0.5 - 500 µg/mL (UV detection) |
| Limit of Detection (LOD) | 0.67 µg/mL[1]; 27.5 ng/mL[3] | Not explicitly stated for BITC, but in the nM range for metabolites[4] |
| Limit of Quantification (LOQ) | 2.03 µg/mL[1]; 83.4 ng/mL[3] | 21 - 183 nM (for metabolites)[4] |
| Accuracy (% Recovery) | 98.9 - 101.3%[5] | ~85% (plasma), ~75% (urine) for metabolites[4] |
| Precision (%RSD) | < 2%[2] | Not explicitly stated for BITC |
| Internal Standard | This compound | This compound |
The Core Methodologies: A Detailed Look
Both GC-MS and LC-MS offer high selectivity and sensitivity for the analysis of Benzyl Isothiocyanate. However, they operate on different principles, which influences their suitability for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[6] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer for detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6] In LC-MS, the sample is dissolved in a liquid and separated based on its interaction with a stationary phase in a column. The separated compounds are then ionized and detected by the mass spectrometer.
Experimental Protocols: A Step-by-Step Guide
Below are representative experimental protocols for the analysis of Benzyl Isothiocyanate using both GC-MS and LC-MS.
GC-MS Protocol for Benzyl Isothiocyanate Analysis
This protocol is based on methodologies reported for the quantification of BITC in various matrices.[1][2][7]
1. Sample Preparation:
-
Extraction: Samples (e.g., plant material, biological fluids) are extracted with a suitable organic solvent such as ethanol or chloroform.[1][8] The extraction can be performed using techniques like sonication or maceration.
-
Internal Standard Spiking: A known concentration of this compound is added to the sample prior to extraction to correct for matrix effects and variations in sample processing.
-
Cleanup: The extract may be filtered or subjected to solid-phase extraction (SPE) to remove interfering substances.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or similar.
-
Column: Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.[7]
-
Injection Volume: 1 µL in splitless mode.
3. Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification.
-
Benzyl Isothiocyanate: Target ion (e.g., m/z 149) and qualifier ions.
-
This compound: Target ion (e.g., m/z 156) and qualifier ions.
-
LC-MS/MS Protocol for Benzyl Isothiocyanate Analysis
This protocol is adapted from methods developed for the analysis of BITC and its metabolites.[4]
1. Sample Preparation:
-
Extraction: For biological fluids like plasma or urine, protein precipitation with a solvent like acetonitrile is a common first step.[4] This is followed by centrifugation to separate the precipitated proteins.
-
Internal Standard Spiking: this compound is added to the sample at the beginning of the preparation process.
-
Solid-Phase Extraction (SPE): The supernatant is often further purified using a C18 SPE cartridge to remove salts and other polar interferences.[4]
-
Reconstitution: The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or similar.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Benzyl Isothiocyanate: Precursor ion → Product ion transition (e.g., m/z 150 → 91).
-
This compound: Precursor ion → Product ion transition (e.g., m/z 157 → 98).
-
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and their key differences, the following diagrams are provided.
References
- 1. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
Cost-Benefit Analysis: The Case for Benzyl Isothiocyanate-d7 in Routine Analytical Testing
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive cost-benefit analysis of utilizing Benzyl Isothiocyanate-d7 (BITC-d7) as an internal standard in routine testing, comparing its performance and cost against common alternatives.
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thus compensating for potential matrix effects and ensuring data integrity. Stable isotope-labeled (SIL) internal standards, such as BITC-d7, are widely regarded as the gold standard for achieving these objectives.
The Superior Performance of this compound
This compound is a deuterated analog of Benzyl Isothiocyanate (BITC), a naturally occurring compound found in cruciferous vegetables with known biological activities. The substitution of seven hydrogen atoms with deuterium results in a molecule that is chemically identical to the unlabeled analyte but has a distinct mass, allowing for its differentiation by a mass spectrometer.
The primary advantage of using BITC-d7 lies in its ability to meticulously track the analyte throughout the entire analytical process. Because it shares the same physicochemical properties as the native BITC, it experiences identical losses during sample extraction and purification, and more importantly, it is affected by the same degree of ion suppression or enhancement in the mass spectrometer's ion source. This co-elution and identical behavior in the presence of complex biological matrices are critical for accurate quantification.[1][2][3][4][5]
Numerous studies have demonstrated that the use of stable isotope-labeled internal standards significantly improves the precision and accuracy of bioanalytical methods.[1][3] This is particularly crucial in regulated environments, such as pharmaceutical development, where adherence to stringent validation guidelines set by bodies like the FDA is mandatory.[6][7][8]
Cost-Benefit Analysis: Is the Investment in BITC-d7 Justified?
While the superior performance of SIL internal standards is well-established, a common concern is their higher initial cost compared to unlabeled standards or structural analogs. A direct cost comparison reveals a significant price difference.
| Product | Supplier | Quantity | Estimated Price (USD) |
| This compound | Toronto Research Chemicals | 5 mg | ~$150 - $250+ |
| Benzyl Isothiocyanate (unlabeled) | TCI America | 5 g | ~$95 |
Note: Prices are approximate and can vary between suppliers and over time. The price for unlabeled Benzyl Isothiocyanate is for a much larger quantity, highlighting the significant cost difference per unit of weight.
At first glance, the cost of BITC-d7 appears substantially higher. However, a comprehensive cost-benefit analysis extends beyond the initial purchase price and must consider the long-term implications for data quality, project timelines, and overall research and development costs.
Benefits of Using this compound:
-
Mitigation of Matrix Effects: Complex biological matrices are a major source of analytical variability. BITC-d7 effectively compensates for these effects, leading to more robust and reliable data.[1][2][4]
-
Streamlined Method Validation: The use of a SIL internal standard often simplifies and accelerates the method validation process, as it is more likely to meet the stringent requirements of regulatory agencies.[9]
-
Reduced Risk of Study Failure: In drug development and other critical research areas, the use of a reliable internal standard can be the difference between a successful and a failed study. The potential cost of a failed study far outweighs the initial investment in a high-quality internal standard.
Potential Costs and Drawbacks of Alternatives:
-
Unlabeled Analyte as Internal Standard: While significantly cheaper, using the unlabeled analyte as an internal standard is generally not recommended for mass spectrometry-based methods as it is indistinguishable from the endogenous analyte.
-
Structural Analogs as Internal Standards: These are compounds that are chemically similar but not identical to the analyte. While more affordable than SIL standards, they may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies and extraction recoveries, leading to inaccurate quantification.[1][3] The use of a structural analog may require more extensive method development and validation to prove its suitability.[1]
The following diagram illustrates the logical workflow for deciding on an internal standard, weighing the trade-offs between cost and data quality.
Caption: Workflow for selecting an internal standard.
Experimental Protocol: Comparative Validation of Internal Standards
To objectively assess the performance of this compound against an alternative, such as a structural analog, a rigorous validation study should be conducted. The following protocol outlines the key steps based on FDA guidelines for bioanalytical method validation.
1. Preparation of Stock and Working Solutions:
- Prepare individual stock solutions of Benzyl Isothiocyanate (BITC), this compound (BITC-d7), and the chosen structural analog internal standard in a suitable organic solvent (e.g., methanol or acetonitrile).
- Prepare serial dilutions of the BITC stock solution to create calibration standards and quality control (QC) samples at various concentrations (low, medium, and high).
- Prepare working solutions of BITC-d7 and the structural analog internal standard at a fixed concentration.
2. Sample Preparation:
- Spike blank biological matrix (e.g., human plasma) with the calibration standards and QC samples.
- For the comparative experiment, create two sets of samples. To one set, add the BITC-d7 working solution. To the second set, add the structural analog working solution.
- Perform sample extraction using a validated method, such as protein precipitation or liquid-liquid extraction.
- Evaporate the solvent and reconstitute the samples in a mobile phase-compatible solution.
3. LC-MS/MS Analysis:
- Develop a selective and sensitive LC-MS/MS method for the detection and quantification of BITC and the internal standards.
- Optimize chromatographic conditions (column, mobile phase, flow rate, etc.) to achieve good peak shape and separation from matrix components.
- Optimize mass spectrometric parameters (ion source, collision energy, etc.) for optimal sensitivity and specificity using multiple reaction monitoring (MRM).
4. Method Validation Parameters:
- Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standards.
- Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standards in post-extraction spiked samples with those in neat solutions.
- Calibration Curve: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
- Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value, and the precision (coefficient of variation, CV) should not exceed 15%.
- Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
The following diagram illustrates the experimental workflow for this comparative validation study.
Caption: Workflow for comparative validation of internal standards.
Conclusion
The decision to use this compound as an internal standard in routine testing involves a trade-off between its higher initial cost and the significant long-term benefits of enhanced data quality, reliability, and regulatory compliance. For research and development activities where accuracy and precision are non-negotiable, the investment in a stable isotope-labeled internal standard like BITC-d7 is not just a recommendation but a strategic necessity. The potential costs associated with unreliable data, including project delays and failed studies, far exceed the initial savings of opting for a less suitable internal standard. By following a rigorous validation protocol, researchers can empirically demonstrate the superior performance of BITC-d7 and justify its use in ensuring the integrity and success of their analytical endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
A Researcher's Guide to Deuterated Standards in Bioanalysis: A Comparative Overview
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount for ensuring accurate and reliable data. This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives, supported by experimental data and detailed methodologies, to inform this critical decision.
The use of an internal standard is a fundamental practice in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] It serves to correct for variability introduced during sample preparation, chromatographic injection, and mass spectrometric detection, thereby improving the accuracy and precision of the analytical method.[1] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard, with deuterated standards being a common choice.
This guide will delve into the regulatory landscape, performance characteristics, and practical considerations for using deuterated standards in bioanalysis. We will compare them against other SIL-ISs, such as ¹³C-labeled standards, and analog internal standards, providing a clear and objective assessment to aid in your experimental design.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[2] This includes co-elution with the analyte to compensate for matrix effects, similar extraction recovery, and comparable ionization efficiency.[3] The following table summarizes the key performance characteristics of different types of internal standards.
| Performance Parameter | Deuterated Standard | ¹³C-Labeled Standard | Analog Internal Standard |
| Matrix Effect Compensation | Good to Excellent. Generally co-elutes with the analyte, providing effective compensation for ion suppression or enhancement.[4] However, chromatographic shifts can sometimes lead to differential matrix effects.[5] | Excellent. Due to a smaller mass difference, it is less likely to exhibit chromatographic separation from the analyte, leading to more reliable matrix effect correction.[6][7] | Fair to Good. May not perfectly co-elute or have the same ionization efficiency as the analyte, leading to incomplete compensation for matrix effects.[8] |
| Extraction Recovery | Good to Excellent. Similar physicochemical properties to the analyte generally result in comparable extraction recovery. However, differences in recovery have been reported in some cases. | Excellent. Almost identical chemical and physical properties ensure that it closely tracks the analyte during extraction.[6] | Variable. Structural differences can lead to significant variations in extraction recovery compared to the analyte.[8] |
| Isotopic Stability | Generally stable, but H-D exchange can occur, particularly if the deuterium label is on an exchangeable site (e.g., -OH, -NH).[6] This can compromise the accuracy of the assay. | Highly stable. The ¹³C label is not susceptible to exchange under typical bioanalytical conditions.[6] | Not applicable. |
| Chromatographic Co-elution | Generally co-elutes, but isotopic effects can sometimes cause a slight retention time shift, which can be problematic in high-resolution chromatography.[2][6] | Excellent co-elution with the analyte.[2] | Retention time can differ significantly from the analyte. |
| Availability and Cost | Widely available for many common analytes and generally less expensive than ¹³C-labeled standards. | Less commonly available and typically more expensive to synthesize.[9] | Often readily available or can be easily synthesized. Generally the most cost-effective option. |
Regulatory Landscape: FDA, EMA, and ICH Guidelines
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation that emphasize the importance of using an appropriate internal standard. The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[10][11]
Key regulatory expectations for internal standards include:
-
Preference for Stable Isotope-Labeled Internal Standards: Both the FDA and EMA guidance documents express a strong preference for the use of SIL-ISs in LC-MS-based assays whenever possible.[4][12]
-
Characterization of the Internal Standard: The purity and identity of the internal standard must be well-characterized.[1]
-
Demonstration of Suitability: The chosen internal standard must be demonstrated to be suitable for the assay, meaning it should effectively track the analyte.[7]
-
Investigation of Cross-Talk: The potential for interference between the analyte and the internal standard signals must be evaluated.[8]
-
Monitoring of Internal Standard Response: The response of the internal standard should be monitored during sample analysis to identify any potential issues with the assay.[13]
Experimental Protocols for Key Validation Experiments
The validation of a bioanalytical method is a critical step to ensure its reliability. The following are detailed protocols for key experiments to evaluate the performance of a deuterated internal standard.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).
-
Analyze one blank sample from each source to check for interferences at the retention time of the analyte and the deuterated internal standard.
-
Analyze one blank sample from each source spiked only with the deuterated internal standard.
-
Analyze one blank sample from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: The response of interfering peaks in the blank matrix should not be more than 20% of the response of the analyte at the LLOQ and not more than 5% of the response of the internal standard.[8]
Matrix Effect
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare two sets of samples:
-
Set A: Spike the analyte and deuterated internal standard into the neat solution (e.g., mobile phase).
-
Set B: Extract the blank matrix and then spike the analyte and deuterated internal standard into the extracted matrix.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard using the following formula: MF = (Peak Area in the presence of matrix) / (Peak Area in neat solution)
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should be ≤15%.[4]
Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples at three different concentrations (low, medium, and high):
-
Set 1 (Extracted Samples): Spike the analyte and deuterated internal standard into the biological matrix and proceed with the extraction.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank biological matrix and then spike the analyte and deuterated internal standard into the extracted matrix.
-
Set 3 (Neat Standards): Spike the analyte and deuterated internal standard into the neat solution.
-
-
Calculate the recovery for the analyte and the internal standard using the following formula: Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100
-
Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible.[1]
Visualizing the Bioanalytical Workflow and Decision-Making Process
To further clarify the experimental processes and logical relationships involved in using deuterated standards, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate internal standard is a critical decision in bioanalytical method development that directly impacts the quality and reliability of the data generated. Deuterated internal standards offer a robust and widely used solution, providing good compensation for analytical variability. However, researchers must be aware of their potential limitations, such as the possibility of chromatographic shifts and hydrogen-deuterium exchange. In cases where the highest level of accuracy and robustness is required, and where the budget allows, a ¹³C-labeled internal standard may be a superior choice. Analog internal standards, while cost-effective, should be used with caution and their ability to track the analyte must be thoroughly validated.
By carefully considering the performance characteristics, regulatory expectations, and conducting rigorous validation experiments as outlined in this guide, researchers can confidently select and implement the most appropriate internal standard for their bioanalytical needs, ultimately contributing to the generation of high-quality data in drug development and other scientific endeavors.
References
- 1. fda.gov [fda.gov]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Benzyl Isothiocyanate-d7: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Benzyl Isothiocyanate-d7, a deuterated analogue of a naturally occurring compound, requires careful management due to its hazardous properties. This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation, as well as respiratory sensitization[1][2][3].
Required PPE:
-
Gloves: Chemical-resistant gloves (inspect before use)[1][4].
-
Eye Protection: Safety glasses and a face shield[1].
-
Lab Coat: A standard laboratory coat is required; wash separately from other clothing[5][6].
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary[1][4][6].
Quantitative Hazard Classification
The following table summarizes the hazard classifications for Benzyl Isothiocyanate, which should be considered applicable to its deuterated form.
| Hazard Category | Classification |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2][3] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin)[1][2][3] |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled)[1][2][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[1][2][3] |
| Respiratory Sensitization | Category 1 (May cause allergy or asthma symptoms or breathing difficulties)[1][2][3] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not discharge down the drain or into the environment[1][2].
1. Waste Collection:
- Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent material), in a designated, properly labeled, and sealed waste container[1][5][6].
- The container should be made of a material compatible with the chemical and kept closed when not in use[1][6].
2. Spill Management:
- In the event of a spill, evacuate the area and ensure adequate ventilation[1][5].
- Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[1][5].
- Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[1][5][6].
- Do not allow the spilled material to enter drains or waterways[1].
3. Disposal of Empty Containers:
- Empty containers should be decontaminated before disposal. However, unless thoroughly cleaned and verified, they should be treated as hazardous waste and disposed of accordingly[5].
- Observe all label safeguards on the container until it is cleaned or destroyed[5].
4. Professional Waste Disposal:
- The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service[1].
- Consult with your institution's Environmental Health and Safety (EHS) office for specific procedures and approved vendors.
- Waste may be neutralized at an approved treatment plant, followed by incineration in a licensed facility or burial in a licensed landfill[5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzyl Isothiocyanate-d7
Essential Safety and Handling Guide for Benzyl Isothiocyanate-d7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe operational use and disposal, minimizing exposure and risk.
Chemical Safety and Hazard Information
Summary of Hazards:
-
Acute Toxicity: Harmful by inhalation, in contact with skin, and if swallowed.[1][3][4]
-
Skin Corrosion/Irritation: Causes skin irritation and may cause chemical burns.[1][2][3]
-
Eye Damage/Irritation: Causes serious eye irritation and is a lachrymator (a substance that causes tearing).[2][3]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]
-
Moisture Sensitivity: The compound is moisture-sensitive.[2][4]
Quantitative Data and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈D₇NS | [5] |
| Molecular Weight | 156.26 g/mol | [5] |
| Appearance | Colorless to orange to yellow-green clear liquid or solid | [2][6] |
| Boiling Point | 243 °C / 469.4 °F | [3][7] |
| Flash Point | > 110 °C / > 230 °F | [3][7] |
| Specific Gravity | 1.125 | [7] |
| Storage Temperature | Recommended: 2 - 8 °C | [4] |
| Incompatibilities | Strong oxidizing agents, acids, alcohols, amines, strong bases, moisture. | [2][3][4] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides (NOx), sulfur oxides. | [2][4] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the procedures from receiving the compound to its use in experimental settings.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4] The recommended storage temperature is between 2-8°C.[4]
-
Store in the original, tightly sealed container to prevent exposure to moisture and light.[4]
Preparation and Handling
-
All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][7]
-
Before handling, wear the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield.[4][8] | Protects against splashes and vapors that can cause severe eye irritation. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[2][4] | Prevents skin contact, which can cause irritation and absorption of the harmful substance. |
| Body | A lab coat or chemical-resistant apron. Long-sleeved clothing is recommended.[2] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for higher-risk tasks or in case of ventilation failure.[2] | Protects the respiratory tract from irritation and potential sensitization from inhaled vapors. |
Experimental Use
-
When weighing or transferring the compound, use techniques that minimize the generation of dust or aerosols.
-
Use compatible labware (e.g., glass) and ensure all equipment is clean and dry.
-
Keep containers sealed when not in use to prevent the release of vapors and exposure to moisture.[1]
-
Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
Spill and Emergency Procedures
-
Minor Spills: In a fume hood, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][4] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: Evacuate the area immediately and alert emergency personnel.[1]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Chemical: Unused or unwanted this compound should be disposed of as hazardous waste.[4] Contact your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Materials: All disposable lab supplies that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Empty Containers: "Empty" containers may still retain hazardous residues. These should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Benzyl Isothiocyanate 622-78-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
